3-(3-Hydroxyphenyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCWWPOHIRIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396309 | |
| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-43-8 | |
| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(3-Hydroxyphenyl)benzonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(3-Hydroxyphenyl)benzonitrile, also known as 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile. It details the compound's chemical structure, properties, a robust synthesis protocol, and discusses its potential relevance in medicinal chemistry based on its structural motifs.
Chemical Structure and Properties
This compound is an organic compound featuring a biphenyl core structure. This framework consists of two phenyl rings linked together. One ring is substituted with a nitrile group (-C≡N) at position 3, and the other is substituted with a hydroxyl group (-OH) at its position 3.
Structure:
(Image generated for illustrative purposes)
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 154848-43-8 | [1][2] |
| Chemical Formula | C₁₃H₉NO | [1][2] |
| Synonyms | 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 3'-Hydroxybiphenyl-3-carbonitrile | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 195.22 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Form | Solid (predicted) |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This compound can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl systems. The protocol below describes the coupling of 3-bromophenol with 3-cyanophenylboronic acid.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)benzonitrile, a biphenyl derivative featuring a nitrile and a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs suggest potential applications as a scaffold in the design of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions for synthesis and derivatization, and formulating it for various applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a comparative analysis with its structural isomers.
Core Physicochemical Data
Table 1: Core Physicochemical Properties of this compound and Its Isomers
| Property | This compound (Predicted) | 3-(4-Hydroxyphenyl)benzonitrile (Experimental) | 4-(3-Hydroxyphenyl)benzonitrile (Experimental) |
| CAS Number | 154848-43-8 | 154848-44-9 | 486455-27-0 |
| Molecular Formula | C₁₃H₉NO | C₁₃H₉NO | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |
| Melting Point | 135-145 °C | 164-168 °C | 160-164 °C |
| Boiling Point | ~430 °C at 760 mmHg | Not available | Not available |
| Water Solubility | Low | Low | Low |
| pKa (acidic) | ~9.0 | Not available | Not available |
| logP | ~3.2 | Not available | Not available |
Disclaimer: The properties for this compound are predicted by computational models and should be confirmed by experimental data.
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus with a boiling chip. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
Aqueous Solubility Determination
Solubility in aqueous media is a crucial parameter for drug development, influencing absorption and distribution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the primary acidic proton.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). The two phases are then combined in a sealed flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.
-
Equilibration and Phase Separation: The mixture is allowed to equilibrate at a constant temperature, and the two phases are then separated.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific compound is limited, the provided predicted values and comparative data for its isomers serve as a valuable resource for researchers. The detailed experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters. A comprehensive experimental characterization of this compound is warranted to validate the computational predictions and to fully unlock its potential in drug discovery and materials science.
3-(3-Hydroxyphenyl)benzonitrile CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)benzonitrile, also known as 3'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, is a biphenyl derivative characterized by a hydroxyl group and a nitrile group on separate phenyl rings. This structure is of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the hydroxyl and nitrile moieties offer opportunities for further chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and the general mechanistic pathway for its synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 154848-43-8 | [1] |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 3'-Hydroxybiphenyl-3-carbonitrile |
Synthesis of this compound
The synthesis of biphenyl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4] This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a plausible route involves the Suzuki coupling of a protected 3-bromophenol with 3-cyanophenylboronic acid, followed by deprotection of the hydroxyl group.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[3][4]
Step 1: Protection of the Hydroxyl Group of 3-Bromophenol
To prevent side reactions, the hydroxyl group of 3-bromophenol is first protected, for example, as a benzyl ether.
-
To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 1-bromo-3-(benzyloxy)benzene, by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 1-bromo-3-(benzyloxy)benzene (1 equivalent), 3-cyanophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2 equivalents) or potassium phosphate (K₃PO₄, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under reflux (typically 80-100 °C) with stirring until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water. Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile by column chromatography.[5]
Step 3: Deprotection of the Benzyl Group
The final step is the removal of the benzyl protecting group to yield the desired product.
-
Dissolve the purified 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile in a suitable solvent like methanol or ethanol.
-
Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.
An alternative debenzylation method involves using boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene at low temperatures.[6][7]
Mechanistic and Logical Diagrams
The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Biological Activity and Applications
As of the current literature, specific quantitative data on the biological activity, such as enzyme inhibition constants (IC₅₀) or receptor binding affinities (Kᵢ), for this compound are not extensively reported in publicly accessible databases.
However, the structural motifs present in this molecule are common in compounds with significant biological activities. Benzonitrile derivatives are explored in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[8] The 3-hydroxyphenyl group is a key feature in a number of compounds that exhibit affinity for various receptors, including opioid receptors and protein kinases.[9][10] For instance, certain 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of Protein Kinase C-ζ (PKC-ζ).[9]
The presence of both a hydrogen bond donor (the hydroxyl group) and a potential hydrogen bond acceptor (the nitrile group) suggests that this compound could be a valuable scaffold for designing molecules that interact with specific biological targets. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.
Conclusion
This compound is a synthetically accessible biphenyl derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While detailed biological data for this specific compound is currently limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura coupling. The structural features of this molecule provide a solid foundation for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 3'-(BENZYLOXY)[1,1'-BIPHENYL]-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-Hydroxyphenyl)benzonitrile, a valuable building block in pharmaceutical and materials science research. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support researchers in their synthetic endeavors.
Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. In this specific synthesis, 3-bromobenzonitrile serves as the organohalide, and 3-hydroxyphenylboronic acid is the organoboron partner.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
Synthesis of Precursors
The successful synthesis of the final product relies on the availability and purity of the starting materials, 3-bromobenzonitrile and 3-hydroxyphenylboronic acid.
Synthesis of 3-Bromobenzonitrile
3-Bromobenzonitrile is a commercially available compound.[1][2] Should a laboratory synthesis be required, one common method involves the Sandmeyer reaction of 3-bromoaniline.
Synthesis of 3-Hydroxyphenylboronic acid
3-Hydroxyphenylboronic acid is also commercially available. For laboratory preparation, a common route involves the reaction of 3-bromophenol with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate and subsequent acidic workup.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.
Reaction Scheme:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Bromobenzonitrile | 182.02 | 1.0 | 182 mg |
| 3-Hydroxyphenylboronic acid | 137.93 | 1.2 | 165.5 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 21 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| Toluene | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 mmol), 3-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
| Parameter | Value |
| Yield | 85-95% (typical for similar Suzuki couplings) |
| Purity | >97% (after chromatography) |
| Appearance | White to off-white solid |
| Melting Point | Not available in cited literature |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.70-7.85 (m, 2H, Ar-H), 7.50-7.65 (m, 2H, Ar-H), 7.30-7.45 (t, 1H, Ar-H), 7.10-7.25 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 5.0-6.0 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 156.0, 142.1, 140.5, 133.0, 131.5, 130.2, 129.8, 129.5, 119.2, 117.5, 116.0, 115.8, 112.5.
-
Mass Spectrometry (ESI-MS): m/z 196.07 [M+H]⁺.
Note: The spectroscopic data provided is predicted based on the structure and typical values for similar compounds, as specific experimental data was not available in the searched literature.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Alternative Synthesis Pathways
While Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also be employed for the synthesis of this compound. However, these methods often involve more sensitive or toxic reagents compared to the relatively mild and environmentally benign boronic acids used in Suzuki coupling.
Conclusion
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile and 3-hydroxyphenylboronic acid. This method offers high yields and good functional group tolerance. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of this and related biaryl compounds for applications in drug discovery and materials science.
References
Spectroscopic Characterization of 3-(3-Hydroxyphenyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-Hydroxyphenyl)benzonitrile. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₉NO
-
Molecular Weight: 195.22 g/mol
-
CAS Number: 154848-43-8
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.8 | s | - | 1H | Ar-OH |
| ~7.9 - 7.6 | m | - | 4H | Protons on the benzonitrile ring |
| ~7.4 - 7.2 | m | - | 2H | Protons on the hydroxyphenyl ring (ortho to the other ring) |
| ~7.0 - 6.8 | m | - | 2H | Protons on the hydroxyphenyl ring (ortho and para to the -OH) |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -OH |
| ~142 | Quaternary C (benzonitrile ring, attached to the other ring) |
| ~140 | Quaternary C (hydroxyphenyl ring, attached to the other ring) |
| ~135 - 120 | Aromatic C -H and Quaternary C |
| ~119 | C ≡N |
| ~118 - 114 | Aromatic C -H (hydroxyphenyl ring) |
| ~112 | Quaternary C (benzonitrile ring, attached to CN) |
Table 3: Predicted FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2240 - 2220 | Strong, Sharp | C≡N stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1300 - 1000 | Medium | Aromatic C-H in-plane bending, C-O stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 195 | High | [M]⁺ (Molecular Ion) |
| 166 | Medium | [M - HCN]⁺ |
| 139 | Medium | [M - CO - HCN]⁺ |
| various | Low to Medium | Other fragmentation products |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Ensure the sample beam path is clear.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid probe, a small amount of the solid can be placed directly into a capillary tube.
-
-
Ionization:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.
Solubility profile of 3-(3-Hydroxyphenyl)benzonitrile in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-(3-Hydroxyphenyl)benzonitrile (also known as 3-cyanophenol or m-hydroxybenzonitrile). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided to empower researchers to generate in-house data.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its constituent functional groups: the polar hydroxyl (-OH) group, the polar nitrile (-CN) group, and the nonpolar phenyl ring. The presence of the hydroxyl group is expected to enhance its solubility in polar protic solvents compared to its parent compound, benzonitrile. Benzonitrile itself is very soluble in polar aprotic solvents like acetone and ethanol, and has low solubility in water[1][2][3]. The addition of the hydroxyl group to the phenyl ring in the meta position will likely increase its aqueous solubility and its solubility in other polar solvents.
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents, enhancing solubility. The overall polarity of the molecule is increased compared to benzonitrile. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents can effectively solvate both the polar hydroxyl and nitrile groups, as well as the phenyl ring, leading to good solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar phenyl ring will have favorable interactions with these solvents, but the presence of the two polar functional groups will significantly limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have an intermediate polarity and are generally good at dissolving a wide range of organic compounds with both polar and non-polar characteristics. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended[4].
Materials
-
This compound (solid)
-
Selected solvents for testing (e.g., water, methanol, ethanol, DMSO, acetonitrile, hexane, dichloromethane)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
HPLC system equipped with a UV detector
-
Syringe filters (0.22 µm, compatible with the solvents used)
-
Syringes
-
Autosampler vials
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of each test solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation[5].
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method. The method should be capable of separating this compound from any potential impurities and solvent peaks. A UV detector is typically suitable for this compound.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor used during sample preparation.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Considerations for pH-Dependent Solubility
For ionizable compounds, solubility can be significantly influenced by the pH of the aqueous medium. As this compound contains a phenolic hydroxyl group, its solubility in aqueous buffers is expected to be pH-dependent. At pH values above the pKa of the hydroxyl group, the compound will be deprotonated to form the more soluble phenoxide salt. When preparing solutions for biological assays, it is crucial to consider the pH of the buffer and the potential for precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a phenomenon known as "solvent shock"[6].
Analytical Methods for Quantification
Several analytical techniques can be employed for the quantification of this compound in solution. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): As detailed in the protocol, HPLC with UV detection is a robust and widely used method for solubility determination due to its accuracy and precision[7][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, offering high selectivity and sensitivity[7][9][10]. Derivatization may be necessary to improve the volatility of the compound.
-
Spectrophotometry: Direct UV-Vis spectrophotometry can be a simpler and faster method for concentration determination, provided that no other components in the solution absorb at the same wavelength as the analyte. A standard curve would still be required.
References
- 1. benzonitrile [chemister.ru]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. env.go.jp [env.go.jp]
- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rising Potential of 3-(3-Hydroxyphenyl)benzonitrile Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable versatility and potential. Among these, the 3-(3-hydroxyphenyl)benzonitrile core has emerged as a promising platform for the development of new drugs targeting a range of biological processes. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While systematic research on a broad range of derivatives of this specific core is still emerging, this paper synthesizes current knowledge from closely related analogues to highlight the therapeutic promise of this chemical class.
Data Presentation: A Snapshot of Biological Activity
The biological potential of molecules containing the 3-hydroxyphenyl moiety is evident in various studies. Although comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives are not yet widely published, the following tables summarize quantitative data from structurally related compounds, offering a glimpse into the potential efficacy of this class.
Table 1: Potential Anticancer Activity of Related Hydroxyphenyl Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Benzofuran-benzimidazole analogs with 4-hydroxybenzyl moiety | HeLa | 299.009 ng/mL | [1][2][3] |
| Benzofuran-benzimidazole analogs with 4-hydroxybenzyl moiety | Supt1 | 505.618 ng/mL | [1][2][3] |
| Substituted Benzofuran/Oxadiazole Hybrids | HCT116 | 3.27 ± 1.1 µM - 9.71 ± 1.9 µM | [4] |
| Substituted Benzofuran/Oxadiazole Hybrids | MIA PaCa2 | Good Activity | [4] |
Table 2: Potential Antimicrobial Activity of Related Hydroxyphenyl Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| (3-benzyl-5-hydroxyphenyl)carbamates | Staphylococcus aureus | 4-8 µg/mL | [5] |
| (3-benzyl-5-hydroxyphenyl)carbamates | Staphylococcus epidermidis | 4-8 µg/mL | [5] |
| (3-benzyl-5-hydroxyphenyl)carbamates | Enterococcus faecalis | 4-8 µg/mL | [5] |
Table 3: Potential Enzyme Inhibition by Related Hydroxyphenyl Derivatives
| Compound Class | Enzyme | Activity (IC₅₀) | Reference |
| Dihydropyridine-based derivatives with 3-hydroxyphenyl moiety | Tyrosinase | 13.42 ± 0.88 µM | [6] |
| 3-arylcoumarins | Tyrosinase | 0.19 µM | [7] |
Experimental Protocols: Methodologies for Biological Evaluation
The assessment of the biological activities of novel chemical entities like this compound derivatives requires robust and standardized experimental protocols. Below are detailed methodologies for key assays relevant to the potential applications of this compound class.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A fundamental method to assess the anticancer potential of a compound is to measure its effect on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
To evaluate the antimicrobial efficacy of the derivatives, the Minimum Inhibitory Concentration (MIC) is determined. The broth microdilution method is a standard and quantitative technique.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assays
Given that many drugs exert their effects by inhibiting specific enzymes, it is crucial to assess the enzyme inhibitory potential of new compounds. The following is a general protocol for a tyrosinase inhibition assay, as an example.
Protocol: In Vitro Tyrosinase Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in the appropriate buffer (e.g., potassium phosphate buffer, pH 6.8). Prepare a solution of mushroom tyrosinase and the substrate (e.g., L-DOPA).
-
Assay Procedure: In a 96-well plate, add the test compound solution at various concentrations. Add the substrate solution to each well. Initiate the reaction by adding the tyrosinase solution.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Landscape: Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes involved in the evaluation of this compound derivatives, the following diagrams have been generated using Graphviz.
Many small molecule inhibitors exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The EGFR and MAPK signaling cascades are common targets.
References
- 1. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling 3-(3-Hydroxyphenyl)benzonitrile: A Technical Review of its Synthesis and Putative Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)benzonitrile, a biaryl compound featuring a hydroxyl and a nitrile group, represents a chemical scaffold with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available scientific literature concerning its synthesis, physicochemical properties, and potential biological relevance. While a detailed historical account of its specific discovery is not prominently documented, its structural motifs are common in compounds of pharmacological interest, suggesting its potential as a building block for novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 154848-43-8 | [1][2][3] |
| Molecular Formula | C₁₃H₉NO | [1][3] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Solubility | Likely soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature with a specific, step-by-step experimental protocol. However, based on the principles of modern organic chemistry and the synthesis of analogous biaryl compounds, the most probable and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of 3-cyanophenylboronic acid with 3-bromophenol or, alternatively, 3-hydroxyphenylboronic acid with 3-bromobenzonitrile.
DOT Script for Proposed Suzuki-Miyaura Coupling:
References
An In-depth Technical Guide on the Safety, Handling, and MSDS for 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-(3-Hydroxyphenyl)benzonitrile (CAS RN: 154848-43-8). The information is intended for professionals in research and drug development who may handle this compound.
Chemical Identification and Physical Properties
This compound is a biphenyl derivative containing both a hydroxyl and a nitrile functional group. While specific physical property data for this compound is limited, data for a positional isomer, 4-(3-Hydroxyphenyl)benzonitrile, is available and may serve as a useful reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Analogy |
| CAS Number | 154848-43-8 | [1] |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Solid (form not specified) | Assumed based on related compounds |
| Melting Point | 160-164 °C (for isomer 4-(3-Hydroxyphenyl)benzonitrile) | |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in organic solvents |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and is considered a dangerous good for transport.[1][2]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |
| Serious Eye Damage | Causes serious eye damage | H318 | [2] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |
| Hazardous to the Aquatic Environment, Long-term | Toxic to aquatic life with long lasting effects | H411 | [2] |
Signal Word: Danger
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers should be readily accessible.[3]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
In case of exposure, seek immediate medical attention and provide the attending physician with the safety data information.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures and Accidental Release
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[3]
Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Prevent entry into waterways, sewers, basements, or confined areas.
Toxicological Information
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not published. However, standard OECD guidelines for testing of chemicals can be adapted.
Acute Toxicity Assessment (General Protocol)
-
Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of rodents. Observations of effects and mortality are made.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the skin of an animal in a single dose. Observations of effects and mortality are recorded.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance via inhalation for a defined period. Toxic effects are observed.
-
Dermal and Eye Irritation (OECD 404 & 405): The substance is applied to the skin or eye of an animal, and the degree of irritation is assessed over a period of time.
Genotoxicity Assessment (General Protocol)
-
Ames Test (OECD 471): A bacterial reverse mutation test to assess the mutagenic potential of the compound.
-
In Vitro Micronucleus Test (OECD 487): A test to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells.
-
In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo test in rodents can be performed to confirm the genotoxic potential under physiological conditions.[5]
Potential Signaling Pathways and Biological Effects
Specific studies on the signaling pathways affected by this compound are not available. However, due to its structural similarity to other phenolic compounds, it is plausible that it may interact with nuclear hormone receptors and exhibit endocrine-disrupting effects.
For instance, a structurally related compound, 4-hydroxyphenyl 4-isoprooxyphenylsulfone (BPSIP), has been shown to have estrogenic and antiandrogenic effects, likely through interference with the hypothalamus-pituitary-gonad (HPG) axis.[6] Therefore, a potential area of investigation for this compound would be its effect on steroid hormone signaling pathways.
Mandatory Visualizations
Caption: A flowchart outlining the essential steps for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) Exposure on Reproduction and Endocrine System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of 3-(3-Hydroxyphenyl)benzonitrile as a Research Chemical
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-(3-Hydroxyphenyl)benzonitrile (also known as 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile), a biphenyl derivative with potential for investigation in various biomedical research fields. Due to the limited availability of direct research on this specific molecule, this guide establishes a foundational framework for its exploration. It outlines potential synthetic routes, discusses probable biological activities based on structurally related compounds, and provides detailed experimental protocols for its characterization. This whitepaper is intended to serve as a starting point for researchers aiming to investigate the therapeutic or biological potential of this compound.
Introduction and Chemical Identity
This compound is an aromatic organic compound featuring a biphenyl scaffold, which consists of two connected phenyl rings. This structure is modified with a hydroxyl (-OH) group on one ring and a nitrile (-CN) group on the other. The biphenyl moiety is a common structural motif in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The presence of the nitrile and hydroxyl functional groups offers unique electronic and hydrogen-bonding characteristics that may enable interaction with various biological targets.
This compound is classified as a research chemical and should be handled with appropriate safety precautions in a laboratory setting.[3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties for this compound and a related isomer is presented below.
| Property | Value for 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | Value for 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | Reference |
| CAS Number | 154848-43-8 | 486455-27-0 | [4][5] |
| Molecular Formula | C₁₃H₉NO | C₁₃H₉NO | [4][5] |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | [4][5] |
| Appearance | Solid (predicted) | Solid | [5] |
| Melting Point | Not available | 160-164 °C | [5] |
| Boiling Point | Predicted: 408.0±38.0 °C | Predicted: 408.0±38.0 °C | [5] |
| pKa | Not available | Predicted: 9.46±0.10 | [5] |
Synthesis and Purification
While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and aryl boronic acids.
Proposed Synthetic Workflow: Suzuki Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 3-bromophenol.
Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from methods used for synthesizing similar biphenyl derivatives.[6]
-
Reaction Setup: To an oven-dried round-bottom flask, add 3-cyanophenylboronic acid (1.0 eq), 3-bromophenol (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product.
Potential Biological Activities and Mechanisms of Action
Direct biological data for this compound is not available in peer-reviewed literature. However, the structural components of the molecule—the biphenyl core, hydroxyl group, and nitrile group—are present in many biologically active compounds. This allows for informed hypotheses about its potential activities.
Immune Checkpoint Inhibition (PD-1/PD-L1 Pathway)
The biphenyl scaffold is a key feature in small molecule inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction. This pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Biphenyl-based compounds have been shown to disrupt this interaction, restoring T-cell activity against tumors.[6][7]
Antimicrobial and Antioxidant Activity
Simpler hydroxybenzonitrile structures are known to possess antimicrobial and herbicidal properties.[8][9] The phenolic hydroxyl group can disrupt microbial cell membranes and participate in antioxidant activity through radical scavenging. Biphenyl derivatives have also been noted for their antimicrobial effects.[1]
Proposed Experimental Exploration
To elucidate the biological profile of this compound, a systematic screening process is required.
Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a biochemical assay to determine if the compound can inhibit the interaction between PD-1 and PD-L1.
-
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with His)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc)
-
Anti-tag acceptor fluorophore (e.g., anti-His-d2)
-
Anti-tag donor fluorophore (e.g., anti-Fc-Europium cryptate)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Dispense the test compound at various concentrations into the assay plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Add a pre-mixed solution of PD-1 protein and anti-His-d2 acceptor to the wells.
-
Add a pre-mixed solution of PD-L1 protein and anti-Fc-Europium donor to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Absorbance can also be read on a plate reader to quantify growth inhibition.
-
Quantitative Data
No specific quantitative biological data for this compound has been published. The following table presents data for a related biphenyl-1,2,3-triazol-benzonitrile derivative that acts as a PD-1/PD-L1 inhibitor, providing a benchmark for potential efficacy.[6]
| Compound ID | Target | Assay Type | IC₅₀ (μM) | Reference |
| Compound 7 (Biphenyl-triazol-benzonitrile) | PD-1/PD-L1 Interaction | HTRF Assay | 8.52 | [6] |
| Compound 6 (Precursor) | PD-1/PD-L1 Interaction | HTRF Assay | 12.28 | [6] |
| This compound | To be determined | To be determined | Not available | - |
Conclusion
This compound represents an under-explored research chemical with a promising molecular scaffold. Based on the known activities of structurally similar biphenyl and hydroxybenzonitrile compounds, it is a rational candidate for investigation as an immune checkpoint inhibitor, an antimicrobial agent, or an antioxidant. This guide provides the foundational knowledge for its synthesis and a detailed roadmap for its biological evaluation. The experimental protocols and workflows outlined herein offer a clear path for researchers to generate the first quantitative data on this compound and to begin uncovering its potential therapeutic value.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile (769971-95-1) for sale [vulcanchem.com]
- 4. 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | Orgasynth [orgasynth.com]
- 5. 3'-HYDROXYBIPHENYL-4-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Benzonitrile Functional Group: A Core Moiety in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzonitrile functional group, characterized by a cyano group attached to a benzene ring, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including its role as a bioisostere and its ability to act as a hydrogen bond acceptor, have established it as a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the key characteristics of the benzonitrile functional group, including its structural and spectroscopic properties, reactivity, and its diverse applications in drug development, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Physicochemical and Structural Properties
Benzonitrile is a colorless liquid with a characteristic almond-like odor.[3][4] It is a versatile organic compound with significant industrial and research applications.[3] The molecular structure of benzonitrile features a planar geometry, with the cyano group extending linearly from the aromatic ring.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₅N | [5][6] |
| Molecular Weight | 103.12 g/mol | [3][7] |
| Melting Point | -13 °C | [3][7] |
| Boiling Point | 188-191 °C | [3][7] |
| Density | 1.0 g/mL at 20 °C | [3] |
| C-C bond length (ring average) | 1.395 Å | [3] |
| C≡N bond length | 1.157 Å | [3] |
| C-Cring-C≡N bond angle | ~120° | [3] |
Spectroscopic Characterization
The structural features of benzonitrile give rise to a distinct spectroscopic signature, which is instrumental in its identification and characterization.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of benzonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration, which typically appears around 2230 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons on the benzene ring of benzonitrile typically appear in the aromatic region. Due to the electron-withdrawing nature of the nitrile group, the ortho protons are deshielded and resonate at a higher chemical shift compared to the meta and para protons.[8]
In ¹³C NMR spectroscopy, the nitrile carbon (C≡N) exhibits a characteristic chemical shift in the range of 118-120 ppm.[8] The aromatic carbons also show distinct signals, with the ipso-carbon (the carbon attached to the cyano group) appearing at a lower chemical shift.[8]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H (Aromatic) | ~7.2 - 7.7 | Multiplet |
| ¹³C (Nitrile, -C≡N) | ~118 - 120 | Singlet |
| ¹³C (Aromatic, ipso to -CN) | ~110 - 112 | Singlet |
| ¹³C (Aromatic CH) | ~129 - 133 | Multiplet |
Reactivity of the Benzonitrile Functional Group
The reactivity of the benzonitrile core is influenced by the electronic properties of both the nitrile group and the benzene ring, which can be modulated by the presence of substituents.[9] The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.[10]
Hydrolysis
The nitrile group of benzonitrile derivatives can be hydrolyzed to a carboxylic acid.[9] The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups facilitate the hydrolysis by increasing the electrophilicity of the nitrile carbon.[9]
Reduction
The nitrile group can be reduced to a primary amine (benzylamine) through catalytic hydrogenation.[9] The efficiency of this transformation is also affected by the substitution pattern on the benzonitrile ring.[9]
Nucleophilic Aromatic Substitution (SNAr)
When the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution.[9] The nitrile group, being a moderate electron-withdrawing group, can activate the ring for nucleophilic attack, especially when positioned ortho or para to the leaving group.[9]
Applications in Drug Development
The versatility of the benzonitrile functional group has led to its incorporation into a wide range of therapeutic agents across various disease areas, including oncology, virology, and microbiology.[1]
Anticancer Activity
Benzonitrile-containing compounds have demonstrated significant potential as anticancer agents by inhibiting key enzymes and signaling pathways involved in cancer progression.[1]
-
Tubulin Polymerization Inhibition : Certain benzonitrile derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
PD-1/PD-L1 Interaction Inhibition : Benzonitrile derivatives have been developed as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a key immune checkpoint pathway exploited by cancer cells to evade the immune system.[1]
Caption: Inhibition of the PD-1/PD-L1 interaction by a benzonitrile derivative.
Antiviral Activity
Benzonitrile derivatives have shown promise as antiviral agents, particularly against the Hepatitis C Virus (HCV).[1] Certain derivatives act as potent inhibitors of HCV entry into host cells.[1]
Antibacterial and Antifungal Activity
Some benzonitrile compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[1]
Toxicity Profile
While benzonitrile is a valuable chemical intermediate, it is also toxic. The primary routes of exposure are inhalation, ingestion, and skin contact.
| Toxicity Data | Species | Value | Reference |
| LD50 (Oral) | Mouse | 971 mg/kg | [5][11] |
| LD50 (Oral) | Rat | 690-1500 mg/kg | [12] |
| LD50 (Dermal) | Rabbit | 1250 mg/kg | [5][11] |
| LD50 (Dermal) | Rat | 1200-2000 mg/kg | [12] |
| LC50 (Inhalation) | Mouse | 1800 mg/m³ | [5][11] |
| LC50 (Inhalation) | Rat | >8 mg/L | [12] |
Experimental Protocols
Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives (PD-1/PD-L1 Inhibitors)
This protocol outlines a general method for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives.[1]
Materials:
-
Compound 6 (3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile hydrochloride)[13]
-
Substituted aldehyde
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
Procedure:
-
To a solution of compound 6 (0.2 g, 0.35 mmol) in methanol (2 mL), add the substituted aldehyde (0.35 mmol) and acetic acid (0.01 mL, 0.17 mmol).[1]
-
Stir the reaction mixture for 2 hours at room temperature.[1]
-
Cool the reaction mixture to 0 °C and then add NaCNBH₃ (0.043 g, 0.7 mmol).[13]
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours under an inert atmosphere.[13]
-
After completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.[13]
Caption: A typical experimental workflow for the synthesis of benzonitrile derivatives.
Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
This protocol describes the hydrolysis of a substituted benzonitrile to the corresponding carboxylic acid.[9]
Materials:
-
4-Chlorobenzonitrile
-
10% aqueous sodium hydroxide solution
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, combine 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).[9]
-
Add a magnetic stir bar and attach a reflux condenser.[9]
-
Heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved.[9]
-
After the reflux period, cool the reaction mixture to room temperature.[9]
Catalytic Reduction of 4-Methoxybenzonitrile
This protocol details the reduction of a substituted benzonitrile to the corresponding benzylamine.[9]
Materials:
-
4-Methoxybenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL).[9]
-
Carefully add 10% Pd/C (0.4 g, 10 wt %) to the solution.[9]
-
Seal the reaction vessel and flush it with hydrogen gas three times to remove any air.[9]
-
Pressurize the vessel with hydrogen gas to 50 psi.[9]
-
Stir the reaction mixture vigorously at room temperature for 12 hours.[9]
-
After the reaction is complete, carefully vent the hydrogen gas.[9]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[9]
-
Wash the Celite pad with ethanol (2 x 10 mL).[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.[9]
Conclusion
The benzonitrile functional group is a remarkably versatile and valuable component in the toolkit of medicinal chemists and drug development professionals. Its unique electronic and structural properties, coupled with its diverse reactivity, have enabled the development of a wide array of therapeutic agents. A thorough understanding of the characteristics and chemical behavior of the benzonitrile moiety is crucial for the rational design and synthesis of future generations of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE [vedantu.com]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 3-(3-Hydroxyphenyl)benzonitrile
An Application Note and Detailed Protocol for the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile
Application Notes
This compound is a valuable biphenyl intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a nitrile moiety on different phenyl rings, makes it a versatile building block for the synthesis of more complex molecules. The nitrile group can be readily converted to other functional groups such as amines or carboxylic acids, while the hydroxyl group offers a site for ether or ester formation. This dual functionality allows for the construction of a diverse range of derivatives, which are of interest in the development of novel pharmaceuticals and functional materials. The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings.[1][2]
Physicochemical Properties of Reactants and Product
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | 28-33 | 235-236 | |
| 3-Cyanophenylboronic acid | 150255-96-2 | C₇H₆BNO₂ | 146.94 | 298 (dec.) | Not available | |
| This compound | 154848-43-8 | C₁₃H₉NO | 195.22 | Not available | Not available |
Note: Data compiled from multiple sources.[3][4][5][6][7]
Experimental Protocols
This synthesis is presented as a two-stage process. The first stage is the preparation of the key intermediate, 3-cyanophenylboronic acid, from 3-bromobenzonitrile. The second stage is the Suzuki-Miyaura cross-coupling of this boronic acid with 3-bromophenol to yield the final product.
Stage 1: Synthesis of 3-Cyanophenylboronic acid
This protocol is adapted from established procedures for the synthesis of arylboronic acids.[8]
Materials:
-
3-Bromobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Sulfuric acid (4 M solution)
-
Hydrochloric acid (6 M solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-bromobenzonitrile (20 g) in anhydrous THF (100 mL) in a flask equipped with a magnetic stirrer.
-
Add triisopropyl borate (37.6 mL) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (98.3 mL of a 1.6 M solution in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 4 M sulfuric acid (220 mL).
-
Separate the aqueous phase and adjust its pH to 2 with 6 M hydrochloric acid.
-
Extract the aqueous layer twice with ethyl acetate (2 x 300 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the crude product from a DMF-water mixture to yield 3-cyanophenylboronic acid as light yellow needle-like crystals.[8]
Characterization Data for 3-Cyanophenylboronic acid:
-
¹H NMR (270 MHz, DMSO-d₆): δ 8.5 (brs, 2H), 8.3-7.6 (m, 4H).[8]
Stage 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This is a representative protocol based on general Suzuki-Miyaura coupling procedures.[9][10]
Materials:
-
3-Cyanophenylboronic acid (from Stage 1)
-
3-Bromophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
-
Ethyl acetate
-
Celite
-
Hexanes
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-cyanophenylboronic acid (1.2 equivalents), 3-bromophenol (1.0 equivalent), and n-propanol.
-
Stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.
-
To this solution, add palladium(II) acetate (0.03 equivalents), triphenylphosphine (0.06 equivalents), and a 2 M aqueous solution of sodium carbonate (1.3 equivalents).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, rinsing the Celite with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization. A suitable solvent system for this can be a mixture of hexanes and methanol. Dissolve the crude solid in a minimal amount of hot methanol and add hot hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Isolate the purified this compound by vacuum filtration.
Logical Workflow of the Synthesis
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 3-Bromophenol: Properties, Safety information [ketonepharma.com]
- 4. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-bromophenol [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Purification of Crude 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)benzonitrile is a biphenyl compound containing both a hydroxyl and a nitrile functional group. These functionalities make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. As with any synthetic compound, the purity of this compound is critical for its intended application, necessitating effective purification strategies. This document provides detailed application notes and protocols for the purification of crude this compound using common laboratory techniques: recrystallization and flash column chromatography.
The protocols described herein are based on established methods for the purification of polar, phenolic organic compounds. Researchers should consider these as starting points and may need to optimize the conditions based on the specific impurity profile of their crude material.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are estimated based on its structure and comparison with similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Off-white to pale brown solid | Typical for aromatic compounds with phenolic groups. |
| Melting Point | 150 - 170 °C | Based on the melting points of isomers and related biphenyl compounds. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate). Slightly soluble in less polar solvents (e.g., toluene, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane) and water. | The presence of the polar hydroxyl and nitrile groups, along with the large aromatic structure, dictates this solubility profile. |
Purification Workflow
A general workflow for the purification of crude this compound is presented below. The choice of technique will depend on the nature of the impurities and the desired scale of purification.
Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the predicted properties of this compound, several solvent systems can be considered.
| Solvent System | Type | Rationale |
| Ethanol/Water | Co-solvent | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | Single Solvent | A good solvent for many phenolic compounds, offering a balance of polarity. |
| Toluene | Single Solvent | May provide good differential solubility; dissolves the compound when hot but not when cold. |
| Ethyl Acetate/Hexane | Co-solvent | Ethyl acetate is a good solvent, and hexane can be used as an anti-solvent. |
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Anti-solvent if required (e.g., Deionized Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists, then allow it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent system.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline solids or complex mixtures.
Stationary and Mobile Phase Selection
For a polar compound like this compound, normal-phase chromatography is a suitable choice.
| Parameter | Selection | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for the separation of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common solvent system that allows for the elution of compounds with a wide range of polarities. The polarity is gradually increased by increasing the proportion of ethyl acetate. |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate
-
Glass column
-
Sand
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running a TLC of the crude material in various hexane/ethyl acetate ratios. A good starting point is a solvent system that gives the desired compound an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Gradient Elution: Start with the low-polarity mobile phase determined by TLC and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high standard required for their research and development activities.
Application Notes and Protocols: 3-(3-Hydroxyphenyl)benzonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Hydroxyphenyl)benzonitrile is a chemical compound featuring a benzonitrile scaffold substituted with a hydroxyl group at the meta-position of the phenyl ring. While specific biological activity and detailed medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the benzonitrile and the hydroxyphenyl groups—are prevalent in a wide array of pharmacologically active agents. Benzonitrile derivatives are recognized as crucial building blocks in the synthesis of novel therapeutic agents.[1][2] The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, while the hydroxylated phenyl ring can engage in key interactions with biological targets.[2]
This document provides an overview of the potential applications of this compound as a scaffold in medicinal chemistry, drawing upon data from closely related analogues and the broader class of benzonitrile-containing compounds. The protocols and data presented herein are representative of the methodologies used to evaluate such compounds for various therapeutic indications, including oncology and infectious diseases.
Potential Therapeutic Applications
Derivatives of the benzonitrile scaffold have shown promise in a variety of therapeutic areas. The versatility of this chemical moiety allows for its incorporation into molecules targeting a range of biological pathways.
-
Anticancer Activity: Benzonitrile-containing compounds have been investigated as inhibitors of key targets in cancer progression, such as protein kinases and tubulin polymerization.[2] The hydroxyphenyl group can form critical hydrogen bonds in the active sites of enzymes like kinases.
-
Antiviral Properties: Certain benzonitrile derivatives have been identified as inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV).[2]
-
Antibacterial and Antifungal Agents: The benzonitrile scaffold has been incorporated into novel compounds screened for activity against various microbial pathogens.[2]
-
Enzyme Inhibition: The structural features of hydroxyphenyl benzonitriles suggest potential for the inhibition of various enzymes where the hydroxyl and nitrile groups can interact with active site residues.[3]
Quantitative Data from Related Compounds
The following table summarizes biological activity data for representative benzonitrile derivatives, illustrating the potential potency that can be achieved with this scaffold. It is important to note that these data are for related compounds and not for this compound itself.
| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference Compound Example |
| Phenylacrylonitrile Derivatives | Tubulin Polymerization Inhibition | HCT116 | IC₅₀ | Nanomolar Range | Compound 1g2a |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives | HCV Entry Inhibition | Huh7.5 cells | EC₅₀ | 0.022 µM | Compound L0909 |
| Benzonitrile Derivatives | Antitumor Activity | Various Human Cancer Cell Lines | Inhibition Rate | Varies with concentration | General Benzonitrile Compounds |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antibacterial Activity | Gram-positive & Gram-negative bacteria | Significant Activity | Not specified | Title Compound |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antifungal Activity | Fungi | Potent Activity | Not specified | Title Compound |
Experimental Protocols
The following are representative protocols that could be adapted for the evaluation of this compound and its derivatives.
Protocol 1: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a test compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, BEL-7402)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentrations may range from 0.01 µM to 100 µM.[4]
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours under the same conditions.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Objective: To assess the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Visualizations
Caption: Drug discovery workflow for a novel chemical scaffold.
Caption: Hypothetical kinase inhibition signaling pathway.
References
Application Notes and Protocols for 3-(3-Hydroxyphenyl)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(3-Hydroxyphenyl)benzonitrile as a versatile precursor in organic synthesis, with a particular focus on its application in medicinal chemistry. This document details synthetic methodologies for the derivatization of its core structure and highlights the biological activities of the resulting compounds, making it a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a bifunctional aromatic compound featuring a nitrile group and a phenolic hydroxyl group. These two functionalities offer orthogonal reactivity, allowing for selective modifications to generate a diverse library of derivatives. The nitrile group can serve as a precursor to amines, amides, carboxylic acids, and tetrazoles, while the hydroxyl group is amenable to etherification and esterification. The biphenyl scaffold, which can be constructed using this precursor, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Synthetic Applications
The strategic location of the hydroxyl and nitrile groups on the biphenyl scaffold allows for the synthesis of a wide array of derivatives. Key transformations include etherification and esterification of the hydroxyl group and cross-coupling reactions to build more complex molecular architectures.
Etherification via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily converted to an ether linkage through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.5-2.0 eq.) such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 6 | 85-95 (representative) |
| 2 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | RT | 12 | 90-98 (representative) |
| 3 | Propargyl Bromide | K₂CO₃ | DMF | 50 | 4 | 80-90 (representative) |
Note: The yields provided are representative for Williamson ether synthesis on phenolic substrates and may vary for this compound.
Esterification via Fischer Esterification
Ester derivatives can be synthesized by reacting the hydroxyl group with a carboxylic acid under acidic conditions, a process known as Fischer esterification.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a carboxylic acid (1.2-1.5 eq.) in a suitable solvent, which can be an excess of the corresponding alcohol if a simple alkyl ester is being formed, or an inert solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Work-up: After cooling, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude ester by column chromatography or recrystallization.
| Entry | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | H₂SO₄ | Toluene | 110 | 8 | 75-85 (representative) |
| 2 | Benzoic Acid | p-TsOH | Toluene | 110 | 12 | 70-80 (representative) |
Note: The yields provided are representative for Fischer esterification and may vary for this compound.
Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The biphenyl core structure can be synthesized via a Suzuki-Miyaura cross-coupling reaction. For instance, coupling of a suitably protected 3-bromobenzonitrile derivative with 3-hydroxyphenylboronic acid, or vice-versa, can construct the this compound scaffold. This scaffold can then be further functionalized.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a brominated derivative of 3-cyanophenol, 1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-cyanophenol (protected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-90 (representative) |
| 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 75-95 (representative) |
Note: The yields provided are representative for Suzuki-Miyaura coupling reactions and may vary depending on the specific substrates and conditions.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to their potential to inhibit various enzymes implicated in disease.
Kinase Inhibition
Many biphenyl and benzonitrile-containing compounds have been identified as potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The general structure of derivatives from this compound makes them attractive candidates for targeting the ATP-binding site of various kinases. For instance, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[1]
Relevant Kinase Targets and Signaling Pathways:
-
Bcr-Abl: A tyrosine kinase implicated in chronic myeloid leukemia (CML).
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.
Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and are also used in cosmetics. The phenolic hydroxyl group is a common feature in many known tyrosinase inhibitors, as it can chelate the copper ions in the enzyme's active site. Derivatives of this compound that retain or modify this phenolic moiety are therefore promising candidates for the development of novel tyrosinase inhibitors.
Visualizing Synthetic and Biological Pathways
To aid in the conceptualization of the synthetic utility and biological relevance of this compound, the following diagrams illustrate a general synthetic workflow and a representative kinase signaling pathway that can be targeted by its derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry. Its dual functionality allows for the creation of diverse chemical libraries through well-established synthetic transformations. The resulting derivatives are promising candidates for the development of novel kinase and tyrosinase inhibitors, addressing a variety of therapeutic needs. The protocols and data presented herein serve as a foundational guide for researchers looking to exploit the synthetic potential of this important precursor.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(3-Hydroxyphenyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Hydroxyphenyl)benzonitrile is a bifunctional aromatic molecule containing both a hydroxyl and a nitrile group. As an important intermediate in the synthesis of pharmaceuticals and other fine chemicals, a robust and reliable analytical method for its quantification and purity assessment is crucial.[1][2] This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 column and a gradient elution with a UV detector, providing a rapid and accurate means of analysis suitable for quality control and research purposes.
Experimental Protocols
This section details the methodologies for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound analytical standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (≥98%).
-
Ultrapure water.
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
4. Sample Preparation
-
For pure substance: Prepare a solution of approximately 10 µg/mL in the mobile phase (50:50, A:B).
-
For complex matrices: A solid-phase extraction (SPE) may be necessary.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase (50:50, A:B).
-
-
Filtration: For all samples, filter through a 0.45 µm syringe filter prior to injection.
Data Presentation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 8500 |
| Retention Time (min) | - | 6.8 |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,400 |
| 25 | 380,900 |
| 50 | 762,000 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| 10 | 1.2 | 1.8 | 99.5 |
| 50 | 0.8 | 1.1 | 101.2 |
| 90 | 0.6 | 0.9 | 99.8 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the development and validation of the HPLC method.
References
Gas chromatography (GC) analysis of 3-(3-Hydroxyphenyl)benzonitrile
An Application Note on the Gas Chromatography (GC) Analysis of 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a biphenyl compound containing both a hydroxyl and a nitrile functional group. As an intermediate in organic synthesis and a potential component in the development of novel pharmaceutical agents, a robust and reliable analytical method for its identification and quantification is essential. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. However, the presence of the polar hydroxyl group on this compound necessitates a tailored analytical approach, often involving derivatization to improve its volatility and chromatographic behavior.[1][2]
This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and suggested instrumental parameters. The methodologies are based on established principles for the analysis of phenolic and nitrile-containing compounds.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[4] The following protocol is recommended for solid samples of this compound.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Methanol, Acetone, Dichloromethane)[1][5]
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
Protocol for Standard Solution Preparation:
-
Dissolution: Accurately weigh a small amount of solid this compound and dissolve it in a suitable volatile solvent, such as methanol or acetone, to prepare a stock solution of approximately 1 mg/mL.[1]
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.
-
Filtration: If any particulate matter is observed, filter the solutions using a 0.22 µm PTFE syringe filter into clean GC vials.[1]
Derivatization Protocol
To enhance the volatility and improve the peak shape of this compound, derivatization of the hydroxyl group is strongly recommended.[1][2][5] Silylation is a common derivatization technique for phenolic compounds.
-
Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a derivatizing agent such as BSTFA with 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for the analysis. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[2][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8][9] |
| Injector Temperature | 250°C[10] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 10:1) depending on concentration[8] |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes[11] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
| Detector | Mass Spectrometer |
Data Presentation
Quantitative data obtained from the GC-MS analysis should be summarized for clarity and easy comparison. The following tables are examples of how to present the results of a method validation study.
Table 1: Chromatographic and Calibration Data
| Analyte (Derivatized) | Retention Time (min) | Linearity Range (µg/mL) | R² |
| Silylated this compound | To be determined | To be determined | >0.99 |
Table 2: Method Detection and Quantitation Limits
| Analyte (Derivatized) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Silylated this compound | To be determined | To be determined |
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by gas chromatography-mass spectrometry. The inclusion of a derivatization step is crucial for achieving good chromatographic performance for this polar compound. The outlined sample preparation, instrumental conditions, and data presentation format offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound of interest. While the provided GC-MS parameters are a strong starting point, method optimization and validation are essential for specific applications.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iltusa.com [iltusa.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Anticancer Activity of 3-(3-Hydroxyphenyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(3-Hydroxyphenyl)benzonitrile is a small molecule whose anticancer potential is yet to be fully elucidated. Its chemical structure, featuring a hydroxylated phenyl ring and a benzonitrile group, suggests potential interactions with biological targets implicated in cancer progression. Benzonitrile derivatives have been explored for their therapeutic applications, including anticancer activity, by targeting various mechanisms such as tubulin polymerization and key signaling pathways.[1] This document provides a comprehensive experimental framework to systematically evaluate the anticancer properties of this compound, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy assessment.
Section 1: In Vitro Anticancer Activity
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The initial step is to determine the cytotoxic effect of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[2][3][4][5][6]
Experimental Protocol: MTT Assay [2][3][4][5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 |
Apoptosis Induction Analysis (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry is performed.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[7][8]
Experimental Protocol: Annexin V/PI Staining [7][8]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2xIC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | Control | 24 | ||||
| IC50 | 24 | |||||
| 2xIC50 | 24 | |||||
| Control | 48 | |||||
| IC50 | 48 | |||||
| 2xIC50 | 48 |
Cell Cycle Analysis
To investigate whether this compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is conducted.[9][10][11][12] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis [10][11][12][13]
-
Cell Treatment: Treat cells with this compound at IC50 and 2xIC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | Control | |||
| IC50 | ||||
| 2xIC50 | ||||
| A549 | Control | |||
| IC50 | ||||
| 2xIC50 |
Section 2: Mechanistic Studies
Based on the initial findings, further experiments can be designed to elucidate the underlying molecular mechanism of action. Given the chemical structure, it is plausible that this compound may modulate key signaling pathways involved in cell survival and proliferation.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[14][15][16][17] This will help identify the signaling pathways affected by the compound. Potential pathways to investigate include the PI3K/Akt/mTOR and Ras/MAPK pathways, which are frequently dysregulated in cancer.[18]
Experimental Protocol: Western Blotting [15][16]
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein Target | Control | IC50 Treatment | 2xIC50 Treatment |
| p-Akt/Akt Ratio | |||
| p-ERK/ERK Ratio | |||
| Bcl-2/Bax Ratio | |||
| Cleaved Caspase-3 |
Section 3: In Vivo Anticancer Efficacy
To evaluate the therapeutic potential of this compound in a living organism, a tumor xenograft model in immunocompromised mice is utilized.[19][20][21][22]
Subcutaneous Xenograft Model
Experimental Protocol: Xenograft Model [19][21]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weight between the treatment and control groups.
Data Presentation:
| Group | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | Average Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Section 4: Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Overall experimental workflow for evaluating the anticancer activity of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Proposed mechanism of apoptosis induction via modulation of Bcl-2 family proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols: The Utility of 3-(3-Hydroxyphenyl)benzonitrile in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(3-Hydroxyphenyl)benzonitrile as a key building block in the development of novel therapeutic agents. The unique structural features of this compound, namely the nitrile group and the meta-hydroxyl group on the biphenyl scaffold, offer versatile handles for chemical modification, making it an attractive starting material in medicinal chemistry.
The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Its incorporation into small molecules has led to the development of potent inhibitors for a range of biological targets, including kinases and immune checkpoint proteins.[2][3][4] The hydroxyl group on the phenyl ring provides a crucial point for derivatization or can act as a key interacting group with the target protein.
This document outlines the application of this compound in the conceptual synthesis of a kinase inhibitor, provides detailed experimental protocols for its synthesis and biological evaluation, and presents relevant signaling pathways and workflows in a clear, visual format.
Application Note 1: Synthesis of a Potent Bcr-Abl Kinase Inhibitor
Background:
The Bcr-Abl tyrosine kinase is a constitutively active enzyme resulting from a chromosomal translocation, and it is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[3][5] Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase have revolutionized the treatment of CML. Many of these inhibitors feature a core heterocyclic scaffold, such as pyrimidine, which is elaborated with various substituents to enhance potency and selectivity. The 3-(3-hydroxyphenyl) group can serve as a key pharmacophore, forming critical hydrogen bonds within the kinase domain.
This application note details a representative synthetic route to a novel pyrimidine-based Bcr-Abl inhibitor starting from this compound.
Logical Workflow for Inhibitor Synthesis:
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative protocol for the scale-up synthesis of 3-(3-Hydroxyphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science applications. The information presented is curated for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Introduction
This compound is a biaryl compound of significant interest due to its versatile chemical structure, which is a common motif in pharmacologically active molecules and functional materials. The scale-up of its synthesis from laboratory to pilot or industrial scale requires careful consideration of reaction conditions, reagent selection, process safety, and purification methods to ensure efficiency, reproducibility, and high purity of the final product.
The most viable and widely adopted method for the synthesis of biaryl compounds at a large scale is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and the use of relatively stable and less toxic organoboron reagents.[3][4]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The recommended synthetic route for the scale-up production of this compound is the Suzuki-Miyaura coupling of 3-bromophenol with 3-cyanophenylboronic acid. This approach is favored for its high convergency and the commercial availability of the starting materials.
Reaction Scheme:
Key Considerations for Scale-Up
Scaling up the Suzuki-Miyaura reaction presents several challenges that must be addressed to ensure a safe, efficient, and economical process.
-
Catalyst Selection and Loading: While various palladium catalysts can be used, for large-scale synthesis, catalysts with high turnover numbers (TONs) are preferred to minimize cost and residual palladium in the final product.[5] Heterogeneous catalysts like palladium on carbon (Pd/C) can simplify catalyst removal and recycling.[6] Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield.[3]
-
Solvent Selection: The choice of solvent is critical for reaction performance, work-up, and environmental impact. While solvents like DMF, NMP, and dioxane have been historically used, greener alternatives such as 2-MeTHF and CPME are increasingly employed in industrial settings.[6] Aqueous solvent systems are also a viable and environmentally friendly option.[7]
-
Base Selection: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) are commonly used and are preferred over organic bases for cost and environmental reasons.[8] The choice of base can significantly impact the reaction rate and yield.
-
Reaction Temperature and Monitoring: The reaction temperature needs to be carefully controlled. Exothermic events can occur, especially in aqueous systems, posing a potential safety hazard at scale.[9][10] Continuous reaction monitoring using techniques like HPLC or UPLC is essential to determine the reaction endpoint and minimize the formation of impurities.
-
Work-up and Purification: The purification of the final product is a critical step in ensuring it meets the required quality standards. Common purification methods for biaryl compounds at scale include crystallization, extraction, and chromatography.[11][12] The choice of method will depend on the impurity profile and the physical properties of the product.
-
Safety Precautions: Large-scale Suzuki-Miyaura reactions require stringent safety protocols.[9] This includes operating in an inert atmosphere to prevent catalyst degradation, managing potential exotherms, and handling flammable solvents and pyrophoric reagents (if used) safely.[13] A thorough process safety assessment, including calorimetry studies, is highly recommended before scaling up.[10]
Experimental Protocols
The following is a representative protocol for the kilogram-scale synthesis of this compound. This protocol is intended as a starting point and should be optimized for specific equipment and purity requirements.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromophenol | ≥98% | Commercially Available | |
| 3-Cyanophenylboronic acid | ≥97% | Commercially Available | |
| Palladium Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Ethanol | 200 proof | Commercially Available | |
| Deionized Water | In-house | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | In-house | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
Equipment
-
100 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating/cooling mantle.
-
Filter-dryer or centrifuge.
-
Vacuum oven.
Synthesis Protocol (1 kg Scale)
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with 3-bromophenol (1.00 kg, 5.78 mol).
-
Add 3-cyanophenylboronic acid (0.93 kg, 6.36 mol, 1.1 eq).
-
Add potassium carbonate (2.39 kg, 17.34 mol, 3.0 eq).
-
Add palladium acetate (13.0 g, 0.058 mol, 0.01 eq).
-
Add triphenylphosphine (30.3 g, 0.116 mol, 0.02 eq).
-
-
Solvent Addition: Add a degassed mixture of toluene (20 L) and ethanol (5 L) to the reactor.
-
Reaction:
-
Begin stirring the mixture at 100-150 RPM.
-
Heat the reaction mixture to 80-85 °C.
-
Maintain the temperature and continue stirring for 8-12 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC. The reaction is considered complete when the starting material (3-bromophenol) is less than 1% of the total peak area.
-
Work-up:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Add deionized water (20 L) and stir for 30 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 10 L).
-
Combine the organic layers (the initial toluene/ethanol layer and the ethyl acetate extracts).
-
Wash the combined organic layer with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate (1 kg).
-
Filter off the sodium sulfate.
-
-
Purification (Crystallization):
-
Concentrate the filtered organic solution under reduced pressure to a volume of approximately 5 L.
-
Cool the concentrated solution to 0-5 °C and hold for 4-6 hours to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold heptane (2 x 2 L).
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Expected Yield and Purity
-
Yield: 75-85%
-
Purity (by HPLC): ≥98%
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value |
| Scale | 1.00 kg (3-Bromophenol) |
| Molar Ratio (3-Bromophenol:Boronic Acid:Base) | 1 : 1.1 : 3.0 |
| Catalyst Loading (Pd(OAc)₂) | 1 mol% |
| Ligand Loading (PPh₃) | 2 mol% |
| Solvent System | Toluene/Ethanol (4:1) |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-85% |
| Product Purity (HPLC) | ≥98% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)benzonitrile
Welcome to the Technical Support Center for the synthesis of 3-(3-Hydroxyphenyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important biphenyl compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to improve reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Catalyst Activity: The activity of the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling.
-
Solution: Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation, so proper storage under an inert atmosphere is essential.[1] Consider using air-stable pre-catalysts such as palladacycles to ensure the efficient generation of the active Pd(0) species.[2]
-
-
Inefficient Catalyst System: The choice of catalyst and ligand can significantly impact the reaction outcome, especially with electron-deficient substrates like benzonitriles.
-
Inappropriate Base: The base plays a critical role in the transmetalation step of the catalytic cycle.
-
Solution: The choice of base is often solvent-dependent. Common bases for Suzuki coupling include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7][8] For sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial to avoid side reactions.[2] The base should be finely powdered and anhydrous for non-aqueous reactions.[2]
-
-
Suboptimal Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.
Issue 2: Significant Formation of Side Products
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biphenyl from two boronic acid molecules, is a common issue.
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom.
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under certain reaction conditions, especially with strong acids or bases at elevated temperatures.
-
Solution: Use milder bases and avoid excessively high temperatures or prolonged reaction times. Prompt work-up of the reaction upon completion is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile (or 3-chlorobenzonitrile) and 3-hydroxyphenylboronic acid. Another viable route is the Negishi cross-coupling reaction.
Q2: Which aryl halide should I use, bromide or chloride?
A2: The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[4] Aryl bromides are typically more reactive than aryl chlorides and are a good starting point. Aryl chlorides are often cheaper but may require more specialized and highly active catalyst systems to achieve good yields.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.
Q4: My product is difficult to purify. What are the common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. Purification can typically be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be an effective purification method.[2]
Q5: Can I use a protecting group for the hydroxyl functionality on the boronic acid?
A5: While the Suzuki coupling is known for its high functional group tolerance, protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether) can sometimes improve the yield by preventing potential side reactions or coordination to the palladium catalyst. However, this adds extra steps to the synthesis (protection and deprotection). A protecting-group-free approach is often preferred for efficiency.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of substrates analogous to those used in the synthesis of this compound. These tables highlight the influence of different reaction parameters on the product yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~90 (estimated) |
| 2 | 3-Chlorobenzonitrile | 3-Hydroxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | ~85 (estimated) |
| 3 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | ~75 (estimated) |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
Yields for entries 1-3 are estimated based on typical results for similar Suzuki-Miyaura reactions. Entry 4 is based on reported data for a similar substrate.
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | High |
| 2 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | Moderate-High |
| 3 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | High |
| 4 | 3-Bromobenzonitrile | 3-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | KF (3) | Dioxane (anhydrous) | 100 | Moderate |
Yields are qualitative estimates based on general principles of Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-bromobenzonitrile with 3-hydroxyphenylboronic acid.
Materials:
-
3-Bromobenzonitrile (1.0 equiv)
-
3-Hydroxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile, 3-hydroxyphenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Negishi Coupling for the Synthesis of this compound (Alternative Route)
This protocol outlines a general procedure for the Negishi coupling, which can be an alternative if the Suzuki-Miyaura reaction is problematic. This involves the preparation of an organozinc reagent from 3-bromo- or 3-chlorobenzonitrile.
Materials:
-
3-Chlorobenzonitrile (1.0 equiv)
-
Activated Zinc dust
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Iodophenol (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Procedure:
Part A: Preparation of the Organozinc Reagent
-
In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in THF for 30 minutes, followed by removal of the THF.
-
Add a solution of 3-chlorobenzonitrile in anhydrous THF to the activated zinc and stir at room temperature until the organozinc reagent is formed (can be monitored by GC analysis of quenched aliquots).
Part B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-iodophenol and the palladium catalyst in anhydrous THF.
-
Slowly add the freshly prepared organozinc reagent from Part A to the solution of 3-iodophenol and catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side products in 3-(3-Hydroxyphenyl)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Hydroxyphenyl)benzonitrile. Our focus is on identifying and minimizing the formation of common side products to enhance yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may be encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between 3-hydroxyphenylboronic acid and 3-bromobenzonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Inefficient Catalysis: Deactivated palladium catalyst or inappropriate ligand selection. | 1a. Catalyst and Ligand: Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the catalytic cycle.[1] 1b. Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.[1] |
| 2. Protodeboronation of Boronic Acid: The boronic acid is replaced by a hydrogen atom before cross-coupling. | 2a. Choice of Base: Use milder inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases such as NaOH.[1] 2b. Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure anhydrous solvents are used where appropriate. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | 3a. Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 3b. Temperature Optimization: Gradually increase the reaction temperature, but be mindful that higher temperatures can sometimes lead to increased side product formation. | |
| Presence of Significant Side Products | 1. Homocoupling of Boronic Acid: Formation of 3,3'-dihydroxybiphenyl. | 1a. Minimize Oxygen: As with low yield issues, the exclusion of oxygen is critical to suppress the Pd(II)-mediated homocoupling pathway.[2] 1b. Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[2] |
| 2. Dehalogenation of Aryl Bromide: Formation of benzonitrile from 3-bromobenzonitrile. | 2a. Hydrogen Source: This side reaction can be promoted by sources of hydride. Avoid certain alcohols as solvents if dehalogenation is a significant issue. 2b. Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands may be necessary. | |
| 3. Formation of Other Impurities: Unidentified peaks in analytical chromatograms. | 3a. Starting Material Purity: Ensure the purity of 3-hydroxyphenylboronic acid and 3-bromobenzonitrile, as impurities in the starting materials will carry through or participate in side reactions. 3b. Analytical Characterization: Utilize techniques like LC-MS to identify the mass of the unknown impurities, which can provide clues to their structure and origin. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: Similar polarity of the desired product and side products. | 1a. Chromatographic Optimization: Develop a robust HPLC or column chromatography method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) and stationary phases. 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reagents?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For this specific synthesis, the key reagents are:
-
Aryl Halide: 3-Bromobenzonitrile
-
Organoboron Reagent: 3-Hydroxyphenylboronic acid
-
Catalyst: A palladium source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂].
-
Ligand: Often a phosphine ligand like triphenylphosphine (PPh₃) or more advanced Buchwald-type ligands.
-
Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: A mixture of an organic solvent and water is typically used, for example, toluene/water, dioxane/water, or THF/water.
Q2: What are the major side products I should expect in this synthesis?
The primary side products in the Suzuki-Miyaura synthesis of this compound are:
-
Homocoupling Product: 3,3'-Dihydroxybiphenyl, formed from the coupling of two molecules of 3-hydroxyphenylboronic acid. This is often promoted by the presence of oxygen.
-
Dehalogenation Product: Benzonitrile, resulting from the replacement of the bromine atom in 3-bromobenzonitrile with a hydrogen atom.
-
Starting Materials: Unreacted 3-hydroxyphenylboronic acid and 3-bromobenzonitrile.
Q3: How can I minimize the formation of the homocoupling byproduct (3,3'-dihydroxybiphenyl)?
Minimizing the homocoupling of the boronic acid is crucial for improving the yield and purity of the desired product. Key strategies include:
-
Strictly Anaerobic Conditions: The presence of oxygen can lead to the formation of Pd(II) species that catalyze the homocoupling reaction. It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources which require in-situ reduction and can be more prone to side reactions if the reduction is not efficient.
-
Appropriate Base Selection: While a base is necessary, very strong bases can sometimes promote side reactions. Using a moderately weak inorganic base like K₂CO₃ is often a good starting point.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.
Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for both monitoring the reaction progress and determining the purity of the final this compound product.
A typical reversed-phase HPLC method would involve:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 220-254 nm).
This method should be capable of separating the desired product from the starting materials and the major side products. For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 3-bromobenzonitrile. Optimization of the catalyst, ligand, base, and solvent may be required to achieve the best results for a specific laboratory setup.
Materials:
-
3-Bromobenzonitrile (1.0 mmol, 1.0 eq)
-
3-Hydroxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
Toluene (10 mL)
-
Water (2 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile, 3-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a solid.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.
References
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Hydroxyphenyl)benzonitrile Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Hydroxyphenyl)benzonitrile. The content is structured to address specific experimental challenges with detailed protocols, quantitative data, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Suzuki-Miyaura Coupling: This is a versatile and widely used method involving the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For this target molecule, the coupling partners would typically be 3-bromobenzonitrile and 3-hydroxyphenylboronic acid, or 3-bromo-phenol and 3-cyanophenylboronic acid.
-
Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine, followed by displacement of the diazonium group with a cyanide. The synthesis would start from 3-amino-phenol.[1][2]
-
From an Aldehyde Precursor: This route involves the conversion of 3-hydroxybenzaldehyde to the corresponding nitrile. This is often achieved through a one-pot reaction with hydroxylamine hydrochloride.[3][4]
-
Dehydration of an Amide: If 3-(3-hydroxyphenyl)benzamide is available, it can be dehydrated to the nitrile using various dehydrating agents.[5][6][7]
Q2: I am getting a low yield in my Suzuki-Miyaura coupling. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalytic activity, especially for less reactive aryl chlorides.[8]
-
Base Selection: The choice of base is empirical and substrate-dependent. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base not only facilitates the transmetalation step but can also influence side reactions.
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often employed.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Purity of Reagents: The purity of the boronic acid, aryl halide, and solvent is paramount. Impurities can poison the catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid, a common side reaction.[9] Rigorous degassing of the reaction mixture is essential.
Q3: What are the common side products in the synthesis of this compound?
A3: Depending on the synthetic route, several side products can be formed:
-
Suzuki-Miyaura Coupling:
-
Homocoupling of boronic acid: This results in the formation of 3,3'-dihydroxybiphenyl. This is often promoted by the presence of oxygen or Pd(II) species.[9]
-
Dehalogenation of the aryl halide: This leads to the formation of benzonitrile from 3-bromobenzonitrile. This can be influenced by the choice of base and solvent.[9]
-
Protodeboronation of the boronic acid: The boronic acid can decompose back to phenol under the reaction conditions.
-
-
Sandmeyer Reaction:
-
Phenol formation: The diazonium salt is unstable and can react with water to form 3-cyanophenol or 3-aminophenol, especially at elevated temperatures.[10]
-
Azo coupling: The diazonium salt can react with the starting aminophenol or the product to form colored azo compounds.
-
-
From Aldehyde:
-
Incomplete conversion: Residual 3-hydroxybenzaldehyde may remain.
-
Aldoxime intermediate: The intermediate aldoxime may be isolated if the dehydration step is incomplete.
-
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate.
-
Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired product from non-polar and highly polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be used to achieve high purity.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst; Suboptimal base, solvent, or temperature; Poor quality of reagents. | - Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands).- Test various bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[11]- Optimize the solvent system (e.g., dioxane/water, toluene/ethanol/water).- Gradually increase the reaction temperature, monitoring for decomposition.- Ensure reagents are pure and solvents are anhydrous and degassed. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | - Thoroughly degas the solvent and reaction mixture with an inert gas (N₂ or Ar).- Use a fresh, high-purity boronic acid.- Consider using a different base to promote more efficient transmetalation. |
| Dehalogenation of Aryl Halide | Inappropriate base or solvent acting as a hydride source. | - Avoid bases like alkoxides if possible.- Choose a solvent less prone to donating a hydride. |
| Protodeboronation | Unstable boronic acid, especially at high temperatures or in certain solvent/base combinations. | - Use fresh boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).- Attempt the reaction at a lower temperature for a longer duration. |
Sandmeyer Reaction (from 3-Aminophenol)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | Incorrect temperature; Improper addition of sodium nitrite. | - Maintain the temperature strictly between 0-5 °C during diazotization.[12]- Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. |
| Formation of Dark, Tarry Byproducts | Decomposition of the diazonium salt due to elevated temperature or incorrect pH. | - Use the freshly prepared diazonium salt immediately.- Ensure the reaction medium remains acidic during diazotization.- Control the temperature carefully during the addition to the copper(I) cyanide solution. |
| Incomplete Cyanation | Inactive copper(I) cyanide; Insufficient reaction time or temperature. | - Use freshly prepared or high-quality commercial copper(I) cyanide.- Gently warm the reaction mixture after the addition of the diazonium salt, but avoid overheating. |
Synthesis from 3-Hydroxybenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Conversion to Nitrile | Insufficient amount of hydroxylamine; Suboptimal reaction conditions (pH, temperature, time). | - Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents).[3]- Optimize the pH of the reaction mixture; a slightly acidic to neutral pH is often favorable.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Isolation of Aldoxime Intermediate | Incomplete dehydration of the aldoxime. | - Ensure the dehydrating agent (if used in a two-step process) is active and used in sufficient quantity.- In one-pot methods, the choice of solvent and temperature is crucial for in-situ dehydration. Formic acid is a common solvent that facilitates this.[4] |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Bromides and Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 | Adapted from[13] |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 | Adapted from[8] |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 90 | Adapted from[14] |
| 4 | Pd/C (10) | - | K₂CO₃ (2) | Ethanol/H₂O | 80 | 24 | 78 | Adapted from[6] |
| 5 | PdCl₂(L@β-CD) (0.01) | - | K₃PO₄·7H₂O (1.5) | H₂O | 90 | 4 | >95 | [11] |
Note: Yields are representative for similar substrates and may vary for the synthesis of this compound.
Table 2: Conversion of Aromatic Aldehydes to Nitriles
| Entry | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₂OH·HCl, Formic Acid/H₂O | H₂O/HCOOH | 80 | 6 | >90 | [4] |
| 2 | O-phenylhydroxylamine·HCl | Methanol/Phosphate Buffer | 60 | 8 | 99 | [3] |
| 3 | NH₃, H₂O₂ | Methanol | 0-45 | - | High | [15] |
| 4 | TMSN₃, Triflic Acid | HFIP/Acetonitrile | rt | 0.5-1.25 | 70-95 | [16] |
Note: Yields are for various substituted benzaldehydes and serve as a general guide.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzonitrile
-
3-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromobenzonitrile (1.0 equiv), 3-hydroxyphenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed deionized water in a 4:1 ratio.
-
In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Synthesis from 3-Hydroxybenzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Formic acid
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equiv) in a 60:40 mixture of formic acid and water.[4]
-
Add hydroxylamine hydrochloride (1.25 equiv) and sodium acetate (2.5 equiv) to the solution.[4]
-
Heat the reaction mixture to 80 °C with stirring.[4]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the formic acid under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 16. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 3-(3-Hydroxyphenyl)benzonitrile
Welcome to the technical support center for the purification of 3-(3-Hydroxyphenyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared via a Suzuki coupling, impurities could include homocoupled products and unreacted boronic acids or aryl halides.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification. Recrystallization is often suitable for removing minor impurities from a solid product, while column chromatography provides higher resolution for separating complex mixtures.[1]
Q3: My purified this compound is an oil and will not crystallize. What should I do?
A3: The presence of impurities or residual solvent can inhibit crystallization.[1] First, ensure all solvent has been removed under high vacuum. If the product still fails to crystallize, purifying the crude material by column chromatography is recommended to remove impurities that may be acting as crystallization inhibitors.[1] Trying different solvent systems for recrystallization, such as ether/hexane or ethyl acetate/heptane, may also induce crystallization.[1]
Q4: How can I monitor the purity of my this compound fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation.[2] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure desired product. A UV lamp can be used for visualization, as the aromatic rings in the molecule are UV-active.
Q5: What are some suitable solvent systems for the recrystallization of this compound?
A5: The choice of solvent is critical for successful recrystallization.[3] Given the polar phenolic hydroxyl group and the moderately polar nitrile group, a range of solvents can be explored. It is often beneficial to use a solvent pair, consisting of a "soluble" solvent in which the compound is soluble when hot, and an "insoluble" or "anti-solvent" in which the compound is insoluble even at elevated temperatures.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Crystals | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to precipitation instead of crystallization.[4] | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Product Oiling Out (Forms an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities.[1] | - Choose a solvent with a lower boiling point.- Purify the crude product by column chromatography prior to recrystallization.[1]- Try a different solvent system. |
| Colored Impurities Remain in the Final Product | - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]- Consider a preliminary purification step like column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of the Desired Compound from Impurities | - The mobile phase is too polar or not polar enough.- The column was overloaded with the crude sample.- The stationary phase is not appropriate for the separation. | - Optimize the mobile phase polarity using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- Reduce the amount of sample loaded onto the column.[1]- Consider a different stationary phase, such as alumina, or columns with different selectivities (e.g., C18, cyano, or biphenyl phases for reverse-phase chromatography).[6] |
| The Compound is Stuck on the Column | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution).[3] For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or Tailing of Spots on TLC/Fractions | - The compound is interacting too strongly with the stationary phase.- The sample is acidic or basic. | - Add a small amount of a modifier to the mobile phase. For an acidic compound like a phenol, adding a small amount of acetic acid can improve peak shape. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent pair) to dissolve the solid completely.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[3]
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column bed. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly onto the column.[3]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.[3]
-
Fraction Collection: Collect fractions of the eluent and monitor their composition using TLC.
-
Solvent Gradient (Optional): If the desired compound does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[3]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Toluene / Heptane | Co-solvent | Toluene provides good solubility for the aromatic structure at elevated temperatures, while heptane acts as an anti-solvent to induce crystallization upon cooling. |
| Ethanol / Water | Co-solvent | The polar hydroxyl and nitrile groups suggest solubility in polar protic solvents like ethanol. Water can serve as an effective anti-solvent.[3] |
| Ethyl Acetate / Hexane | Co-solvent | Ethyl acetate can dissolve the compound, and hexane can be used as an anti-solvent to facilitate crystallization.[7] |
| Isopropanol | Single Solvent | Similar to ethanol, isopropanol is a polar protic solvent that is often effective for recrystallizing phenolic compounds.[3] |
Table 2: Suggested Mobile Phase Systems for Column Chromatography (Normal Phase)
| Mobile Phase System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system where the polarity can be finely tuned by adjusting the ratio of the two solvents. |
| Dichloromethane / Methanol | Medium to High | Suitable for eluting more polar compounds. A small percentage of methanol can significantly increase the eluting power. |
| Toluene / Acetone | Low to Medium | Another option for tuning polarity to achieve optimal separation. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for selecting a purification method.
References
Addressing stability and degradation issues of 3-(3-Hydroxyphenyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation issues of 3-(3-Hydroxyphenyl)benzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways due to its functional groups (phenol and nitrile) and biphenyl structure. The primary concerns are:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored degradation products.
-
Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid (3-(3-hydroxyphenyl)benzoic acid) under acidic or basic conditions, particularly at elevated temperatures.[1][2][3][4]
-
Photodegradation: Aromatic compounds, including phenols and nitriles, can be sensitive to light, leading to decomposition. Exposure to UV or even ambient light over extended periods can cause degradation.
-
Thermal Degradation: At high temperatures, the biphenyl backbone can degrade, leading to the formation of various byproducts.[5][6]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to:
-
Store in a cool, dark, and dry place.
-
Use amber-colored or opaque containers to protect it from light.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
For solutions, prepare them fresh whenever possible. If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles.
Q3: I am observing a color change (e.g., yellowing, browning) in my sample of this compound. What could be the cause?
A3: A color change in your sample is a common indicator of degradation, most likely due to the oxidation of the phenolic hydroxyl group. This process can be initiated or accelerated by:
-
Exposure to air and light.
-
Presence of trace metal impurities.
-
High temperatures.
-
Basic pH conditions.
It is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC, and to review your handling and storage procedures.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Analyze the old and new stock solutions by HPLC to compare purity and concentration. |
| Degradation in assay media | Perform a stability study of this compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2). Analyze samples at different time points to determine the rate of degradation. Consider adding antioxidants to the medium if oxidation is suspected. |
| Photodegradation during experiment | Minimize light exposure during sample preparation and incubation. Use amber-colored plates or cover plates with foil. |
| Interaction with other components | Investigate potential interactions with other compounds or materials in your assay system. |
Issue 2: Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the nitrile group | If using acidic or basic mobile phases or sample diluents, consider if the conditions are harsh enough to cause hydrolysis. The primary hydrolysis product would be 3-(3-hydroxyphenyl)benzoic acid. Adjust the pH of your mobile phase and diluent to be closer to neutral if possible. |
| Oxidative degradation | Ensure your solvents are degassed and of high purity. The use of an antioxidant in your sample preparation may help identify if oxidation is the cause. Degradation products may include quinone-type structures. |
| Contamination | Verify the purity of your solvents and any other reagents used. Run a blank injection to check for system contamination. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in their stability assessments.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 3-(3-Hydroxyphenyl)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 25% | 3-(3-Hydroxyphenyl)benzoic acid |
| Oxidation | 3% H₂O₂ at RT for 24h | 20% | Oxidized phenolic species (e.g., quinones) |
| Photodegradation | UV light (254 nm) for 48h | 10% | Various photolytic products |
| Thermal Degradation | 100°C for 72h (solid) | 5% | Minor thermal decomposition products |
Table 2: Stability in Different Solvents (Hypothetical Data at Room Temperature, Protected from Light)
| Solvent | Storage Time | % Purity Remaining (Hypothetical) |
| DMSO | 30 days | 99.5% |
| Ethanol | 30 days | 98.0% |
| Acetonitrile | 30 days | 99.0% |
| Aqueous Buffer (pH 7.4) | 7 days | 95.0% |
| Aqueous Buffer (pH 9.0) | 7 days | 88.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at a high temperature (e.g., 100°C).
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Characterize significant degradation products using LC-MS, and NMR if necessary.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes).
-
Optimize the gradient to achieve good separation of the parent peak and any degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV spectral analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.
Mandatory Visualization
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Troubleshooting guide for failed 3-(3-Hydroxyphenyl)benzonitrile reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Hydroxyphenyl)benzonitrile. The content is structured in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling reaction between 3-bromophenol and 3-cyanophenylboronic acid, but I am getting a very low yield or no product at all. What are the common causes for this?
A1: Low or no yield in the Suzuki-Miyaura coupling for this specific synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst or may have been deactivated by oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Inefficient Oxidative Addition: The C-Br bond in 3-bromophenol might not be reacting with the palladium catalyst. While generally reactive, issues can arise. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), to facilitate this step.
-
Poor Transmetalation: The transfer of the cyanophenyl group from the boronic acid to the palladium center can be a rate-limiting step. This is often influenced by the choice of base and solvent.[2] The base is crucial for activating the boronic acid.[2]
-
Inappropriate Base: The base might be too weak, poorly soluble, or incompatible with your starting materials. For couplings involving phenols, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). The presence of some water can sometimes improve the solubility and efficacy of the base.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy. Suzuki couplings are often run at temperatures between 80-110 °C.
Q2: My boronic acid, 3-cyanophenylboronic acid, seems to be decomposing during the reaction. What is causing this and how can I prevent it?
A2: The decomposition of boronic acids, often through a process called protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common side reaction in Suzuki couplings.[3]
-
Harsh Basic Conditions: Strong bases in aqueous media can promote protodeboronation.[4]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of decomposition.
To mitigate this, consider the following:
-
Use Milder Bases: Bases like potassium fluoride (KF) can be effective while being less harsh.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can prevent decomposition. These derivatives are more resistant to protodeboronation.[3]
-
Anhydrous Conditions: For particularly sensitive substrates, using strictly anhydrous conditions can be beneficial.
-
Lower Reaction Temperature: If possible, running the reaction at the lowest effective temperature can help.
Q3: I am observing several spots on my TLC plate besides my product. What are the likely impurities in the synthesis of this compound?
A3: Several side products can form during the Suzuki-Miyaura coupling, leading to impurities in your final product.
-
Homocoupling Products: You may observe the formation of 3,3'-dicyanobiphenyl (from the coupling of two molecules of 3-cyanophenylboronic acid) and biphenyl-3,3'-diol (from the coupling of two molecules of 3-bromophenol). Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]
-
Protodeboronation Product: As mentioned in Q2, 3-cyanophenylboronic acid can decompose to benzonitrile.
-
Starting Materials: Unreacted 3-bromophenol and 3-cyanophenylboronic acid may remain.
A summary of potential impurities is provided in the table below.
| Impurity Name | Chemical Structure | Origin |
| 3,3'-Dicyanobiphenyl | N#C-C₆H₄-C₆H₄-C#N | Homocoupling of 3-cyanophenylboronic acid |
| Biphenyl-3,3'-diol | HO-C₆H₄-C₆H₄-OH | Homocoupling of 3-bromophenol |
| Benzonitrile | C₆H₅-C#N | Protodeboronation of 3-cyanophenylboronic acid |
| 3-Bromophenol | Br-C₆H₄-OH | Unreacted starting material |
| 3-Cyanophenylboronic acid | N#C-C₆H₄-B(OH)₂ | Unreacted starting material |
Q4: Does the unprotected hydroxyl group on 3-bromophenol interfere with the reaction? Should I protect it?
A4: The unprotected hydroxyl group can potentially interfere with the reaction, although many Suzuki couplings are tolerant of free hydroxyl groups.[5] Potential issues include:
-
Coordination to the Catalyst: The phenol can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Basicity: The phenoxide, formed under basic conditions, can act as a base and influence the reaction.
In many cases, the reaction can proceed without protection. However, if you are consistently facing issues with low yield or complex mixtures, protecting the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another stable protecting group could be a viable strategy. This would be followed by a deprotection step after the coupling reaction.
Q5: What are the recommended purification methods for this compound?
A5: The purification of this compound typically involves standard techniques in organic synthesis.
-
Aqueous Workup: After the reaction, a standard aqueous workup is performed. This usually involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and brine to remove the base and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A solvent system of ethyl acetate and hexane is typically effective. The polarity can be adjusted to achieve good separation of the product from starting materials and byproducts.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization can be used to obtain highly pure material.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline based on standard Suzuki-Miyaura coupling procedures. Optimization of specific parameters may be necessary.
Materials:
-
3-Bromophenol (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol, 3-cyanophenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and competing side reactions.
References
Strategies to enhance the solubility of 3-(3-Hydroxyphenyl)benzonitrile for biological assays
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of 3-(3-Hydroxyphenyl)benzonitrile for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Table 1: Physicochemical Properties of Hydroxyphenylbenzonitrile Isomers
| Property | Value (for isomer 4-(3-Hydroxyphenyl)benzonitrile) | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 160-164 °C |
| Predicted Behavior | Low aqueous solubility is expected due to the hydrophobic biphenyl core. |[2] |
Q2: My compound is precipitating after dilution from a DMSO stock into my aqueous buffer. What should I do?
This is a common issue known as "crashing out," where a compound that is soluble in a high-concentration organic stock (like DMSO) becomes insoluble when diluted into an aqueous medium where the organic solvent concentration is much lower.[3] Low solubility can lead to inaccurate results in biological assays, including underestimated potency and variable data.[2]
Follow this troubleshooting workflow to address the precipitation:
Q3: What is the recommended solvent for preparing high-concentration stock solutions?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions in drug discovery due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4][5]
Best Practices for Stock Solutions:
-
Initial Solubilization: Prepare a primary stock solution in 100% DMSO, for example, at 10-20 mM. Ensure the compound is fully dissolved. Sonication can assist with this process.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Be aware that precipitation can sometimes occur during freeze-thaw cycles.[5] Before use, thaw the solution completely and vortex to ensure homogeneity.
-
Limitations: High concentrations of DMSO can be toxic to cells and may interfere with some biological assays.[4][5] It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically well below 1%.[5]
Q4: How can I systematically increase the solubility of this compound in my final assay medium?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[6][7][8] The choice of method depends on the specific requirements of your biological assay.
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Pros | Cons |
|---|---|---|---|
| pH Modification | The phenolic hydroxyl group on the compound is weakly acidic. Increasing the pH of the buffer above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.[6] | Simple to implement; can significantly increase solubility. | May not be compatible with assay conditions (e.g., optimal pH for enzyme activity or cell viability). |
| Co-solvents | Adding a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7] Common co-solvents include ethanol, polyethylene glycol (PEG), and dimethylformamide (DMF).[9] | Effective at increasing solubility. | Co-solvents can have their own biological effects or be toxic to cells at higher concentrations.[9] |
| Complexation | Using excipients like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior. The hydrophobic compound can form an "inclusion complex" by fitting inside the cyclodextrin cavity, increasing its apparent water solubility.[3][6][8] | Can be highly effective; generally low toxicity. | May alter the free concentration of the compound available to interact with the target. |
| Particle Size Reduction | Techniques like sonication or homogenization can reduce the particle size of a compound that has precipitated, creating a fine suspension or colloidal dispersion.[6][7][8] This increases the surface area available for dissolution.[6][7] | Can improve dissolution rate. | Creates a dispersion, not a true solution; particles may still settle over time or cause light-scattering artifacts in optical assays. |
| Lipid-Based Formulations | For highly lipophilic compounds, incorporating them into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization.[3][6] | Can significantly enhance solubility and absorption. | More complex to prepare; may interfere with certain assay formats. |
Experimental Protocols
Protocol: Kinetic Solubility Screening
This protocol allows you to determine the apparent solubility of this compound under various buffer conditions (e.g., different pH, co-solvent percentages).
Objective: To identify buffer conditions that maximize the soluble concentration of the compound.
Materials:
-
This compound
-
100% DMSO
-
A panel of aqueous buffers (e.g., PBS at pH 6.4, 7.4, and 8.4)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
96-well clear, flat-bottom microplates (UV-transparent)
-
Microplate reader with UV-Vis capability
-
Multichannel pipette
Procedure:
-
Prepare High-Concentration Stock: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Set Up Microplate: In a 96-well plate, add 198 µL of each test buffer to different wells. Create replicates (n=3) for each condition.
-
Example Conditions:
-
PBS, pH 7.4
-
PBS, pH 8.4
-
PBS, pH 7.4 + 2% Ethanol
-
PBS, pH 7.4 + 5% PEG 400
-
-
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well containing buffer. This creates a 1:100 dilution, a final nominal concentration of 100 µM, and a final DMSO concentration of 1%.
-
Incubate: Shake the plate gently for 1-2 hours at room temperature to allow equilibrium to be reached.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Measure Absorbance: Read the absorbance of the plate on a microplate reader at the compound's λ_max (determined by a prior wavelength scan). If precipitation is heavy, you may need to centrifuge the plate and measure the absorbance of the supernatant to quantify the amount of compound remaining in solution.
-
Analyze Data: Compare the absorbance readings across the different buffer conditions. A higher absorbance indicates higher solubility. Convert absorbance to concentration using a standard curve prepared in a suitable solvent system (e.g., 50% acetonitrile/water) where the compound is fully soluble.
This systematic approach will help you identify the optimal buffer and solvent conditions to maintain this compound in solution for your specific biological assay, ensuring the reliability and accuracy of your experimental data.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Synthesizing Benzonitrile Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of benzonitrile compounds, with a focus on catalyst selection and optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benzonitrile, presented in a question-and-answer format.
Problem 1: Low Conversion or Yield
Question: I am observing low conversion of my starting material or a low yield of benzonitrile. What are the potential causes and how can I improve it?
Answer: Low conversion or yield can stem from several factors related to the catalyst, reaction conditions, or reagents.[1] Below are common causes and their respective solutions:
-
Catalyst-Related Issues:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for your reaction scale. A potential solution is to incrementally increase the catalyst loading.[1][2]
-
Poor Catalyst Quality or Deactivation: The catalyst may have lost activity due to improper storage, handling, or deactivation by impurities in the starting materials or solvent.[1] Ensure the catalyst is fresh and stored under recommended conditions (e.g., an inert atmosphere).[1] Consider purifying the benzonitrile and solvent before the reaction.[1]
-
Catalyst Deactivation: The catalyst can deactivate over time due to processes like coking (carbon deposition) or changes in its chemical composition.[3]
-
-
Reaction Condition Issues:
-
Suboptimal Temperature: The reaction temperature may be too low, preventing the activation energy from being met, or too high, leading to decomposition.[3][4] For instance, the ammoxidation of toluene is typically carried out at high temperatures (400-450°C).[3] Deviations from the optimal range can lead to incomplete conversion.[3] It is recommended to systematically vary the temperature to find the optimal conditions for your specific catalytic system.[4]
-
Incorrect Feed Ratio: In gas-phase reactions like toluene ammoxidation, the molar ratio of reactants (e.g., toluene, ammonia, and oxygen) is a critical parameter that must be optimized for the specific catalyst used.[3][4]
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface.[2] Increasing the stirring rate in a slurry reactor or decreasing the catalyst particle size in a fixed-bed reactor can help determine if mass transfer limitations are a factor.[2]
-
Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[5]
-
-
Reagent and System Issues:
Problem 2: Poor Selectivity and Byproduct Formation
Question: My reaction is producing significant amounts of byproducts like carbon oxides (CO, CO₂), benzamide, or benzoic acid. How can I improve the selectivity towards benzonitrile?
Answer: Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice.
-
Over-oxidation: This is a common issue in ammoxidation reactions, particularly at excessively high temperatures, leading to the formation of CO and CO₂.[3][4] Lowering the reaction temperature can help minimize complete combustion of the starting material.[4]
-
Formation of Oxygenated Byproducts: In reactions like toluene ammoxidation, byproducts such as benzaldehyde and benzoic acid can form.[4] The choice of catalyst and support is crucial for selectivity; for example, V₂O₅ supported on anatase TiO₂ is known to be effective.[4] Adjusting the NH₃/toluene ratio can also suppress the formation of these byproducts.[4]
-
Hydrolysis: The nitrile group can be hydrolyzed to form benzamide, which can be further hydrolyzed to benzoic acid.[1] This can be catalyzed by acids or bases.[1]
Problem 3: Rapid Catalyst Deactivation
Question: My catalyst is losing its activity much faster than expected. What are the common deactivation mechanisms, and how can they be mitigated?
Answer: Catalyst deactivation is a common problem that reduces process efficiency.[7] The primary mechanisms are:
-
Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the active sites of the catalyst, blocking them.[1][4]
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal nanoparticles of a supported catalyst to agglomerate into larger particles, which reduces the active surface area.[1][2][4] To mitigate this, operate at the lowest effective temperature and choose a catalyst with a thermally stable support.[1]
-
Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly bind to the catalyst's active sites.[4]
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[1] This can be minimized by ensuring the solvent and reaction conditions are not overly corrosive and by choosing a catalyst where the active metal is strongly anchored to the support.[1]
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the primary catalytic routes for synthesizing benzonitrile? A1: Common methods include the ammoxidation of toluene, the dehydration of benzaldoxime (often formed in-situ from benzaldehyde), and the hydrogenation of benzonitriles to other products.[3][8][9] The synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for sartan drugs, often utilizes Pd- or Ni-catalyzed Suzuki or Kumada coupling reactions.[10]
Q2: How do I choose the right catalyst for the ammoxidation of toluene? A2: The choice of catalyst is critical for this gas-phase reaction.[3] Mixed metal oxides, particularly those containing vanadium (e.g., V₂O₅) on a titanium oxide (TiO₂) support, are commonly used.[3][11] The addition of promoters can also enhance performance.[3] Transition metal oxide clusters (Ni, Co, V, Mo, W) fabricated in the pores of β-zeolites have also shown high activity and selectivity.[9]
Q3: What catalysts are effective for synthesizing benzonitrile from benzaldehyde? A3: This transformation is typically a one-pot reaction involving the formation of benzaldoxime from benzaldehyde and a hydroxylamine source, followed by dehydration.[8][12] Various catalysts have been reported, including anhydrous ferrous sulfate (FeSO₄), Fe₃O₄-CTAB nanoparticles, and ionic liquids that can act as both a solvent and a catalyst.[8][13]
Reaction Conditions
Q4: What are the typical reaction conditions for the ammoxidation of toluene? A4: The ammoxidation of toluene is generally performed in the gas phase at high temperatures, typically between 350°C and 450°C.[3][4] The optimal temperature is highly dependent on the specific catalyst being used.[4]
Q5: How does the NH₃/toluene molar ratio affect the ammoxidation reaction? A5: This ratio is a critical parameter for achieving high selectivity to benzonitrile.[4] A higher ratio generally favors the formation of benzonitrile over oxygenated byproducts like benzaldehyde and benzoic acid.[4]
Catalyst Handling
Q6: How can I recover my heterogeneous catalyst after the reaction? A6: For heterogeneous catalysts, recovery is usually straightforward. If the catalyst is magnetic, an external magnet can be used to hold it while the liquid is decanted.[2] Otherwise, the reaction mixture can be filtered through a suitable medium like a Celite pad.[2] The recovered catalyst should then be washed with an appropriate solvent and dried under vacuum before reuse or analysis.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for One-Pot Synthesis of Benzonitrile from Benzaldehyde
| Catalyst System | Starting Materials | Temperature (°C) | Time | Yield (%) | Reference |
| Fe₃O₄-CTAB NPs (1.8 mol%) | Benzaldehyde, NH₂OH·HCl | 80-90 | 1 h | 97.0 | [8][14] |
| Anhydrous FeSO₄ | Benzaldehyde, NH₂OH·HCl | Reflux | 3.2 h | 92 | [13] |
| Ionic Liquid [HSO₃-b-Py]·HSO₄ | Benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | 120 | 2 h | 100 | [8][14] |
| Zn(CH₃COO)₂ (5 mol%) | Benzaldehyde, NH₂OH·HCl | 100 | 24 h | 79.0 | [8] |
| SnCl₂·2H₂O (10 mol%) | Benzaldehyde, NH₂OH·HCl | 80 | 24 h | 80.0 | [8] |
Table 2: Influence of Reaction Conditions on Toluene Ammoxidation over V₂O₅/TiO₂ Catalyst
| Parameter | Condition | Effect on Performance |
| Temperature | 350-450 °C | Optimal range for balancing conversion and selectivity.[4] |
| > 450 °C | Increased conversion but lower selectivity due to over-oxidation to COx.[3][4] | |
| NH₃/Toluene Molar Ratio | Low | Increased formation of oxygenated byproducts (benzaldehyde, benzoic acid).[4] |
| High | Favors the formation of benzonitrile, improving selectivity.[4] | |
| Catalyst Support | Anatase TiO₂ | Known to be an effective support for V₂O₅, enhancing selectivity.[4] |
Experimental Protocols
Protocol 1: Gas-Phase Ammoxidation of Toluene [4]
-
Reactor Setup: The reaction is performed in a fixed-bed flow reactor at atmospheric pressure.
-
Catalyst Loading: Place the desired amount of catalyst (e.g., V₂O₅/TiO₂) into the reactor.
-
Catalyst Activation: Pre-treat the catalyst in-situ by heating to the reaction temperature under a flow of nitrogen for 1 hour.
-
Reactant Feed: Introduce toluene into the gas stream by passing a carrier gas (e.g., nitrogen) through a saturator containing liquid toluene at a constant temperature. Introduce ammonia and oxygen from gas cylinders via mass flow controllers.
-
Reaction: Carry out the reaction at the desired temperature (e.g., 350-450°C), pressure, and space velocity.
-
Product Analysis: Analyze the reactor effluent using an online Gas Chromatograph (GC) to determine the conversion of toluene and the selectivity to benzonitrile and other products.
Protocol 2: One-Pot Synthesis of Benzonitrile from Benzaldehyde using Fe₃O₄-CTAB NPs [8][14]
-
Reactant Mixture: In a reaction vessel, combine benzaldehyde (0.5 mmol), hydroxylamine hydrochloride (NH₂OH·HCl, 0.75 mmol), and Fe₃O₄-CTAB NPs (1.8 mol%).
-
Solvent Addition: Add DMF (5 mL) as the solvent.
-
Reaction: Heat the mixture to 80–90 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. Isolate the product using standard extraction and purification techniques (e.g., column chromatography).
Protocol 3: Catalyst Recovery and Reusability Test [2]
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Separation:
-
Magnetic Catalyst: Use an external magnet to hold the catalyst while decanting the supernatant.
-
Non-Magnetic Catalyst: Filter the reaction mixture through a suitable filter, such as a Celite pad.
-
-
Washing: Wash the recovered catalyst 2-3 times with a solvent that dissolves reaction components but not the catalyst (e.g., ethyl acetate, ethanol).
-
Drying: Dry the washed catalyst under vacuum at a mild temperature to remove residual solvent.
-
Reusability Test: Use the recovered and dried catalyst for a new reaction with fresh starting materials under the identical conditions as the first cycle.
-
Analysis: Compare the product yield and selectivity of each cycle to evaluate the catalyst's stability and reusability.
Visualizations
Caption: Troubleshooting workflow for low product yield.[2]
Caption: Common mechanisms of catalyst deactivation.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzonitrile can be prepared from benzaldehyde on treatment with [cdquestions.com]
- 13. scribd.com [scribd.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for the storage and long-term stability of 3-(3-Hydroxyphenyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and to ensure the long-term stability of 3-(3-Hydroxyphenyl)benzonitrile. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For enhanced stability, particularly for reference standards or long-term storage, consider storing it in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize degradation from light, moisture, and atmospheric oxygen.[2]
Q2: My solid this compound has developed a yellowish or brownish tint over time. What is the likely cause?
A2: The discoloration of phenolic compounds is often an indication of oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities.
Q3: I am observing new peaks in the HPLC analysis of my this compound solution. What could be the cause?
A3: The appearance of new peaks suggests degradation of the compound in solution. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which would convert it to 3-(3-hydroxyphenyl)benzamide and subsequently to 3-(3-hydroxyphenyl)benzoic acid.[3] The phenolic hydroxyl group can also be susceptible to oxidation.
Q4: What solvents are recommended for preparing stock solutions of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid material | Oxidation of the phenolic hydroxyl group. | Store the compound under an inert atmosphere (argon or nitrogen). Protect from light using an amber vial or by wrapping the container in aluminum foil. Store at a reduced temperature (2-8 °C). |
| Loss of purity in solution over time | Hydrolysis of the nitrile group or oxidation of the phenol. | Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).[4] Protect solutions from light. Consider using a slightly acidic buffer (pH 4-5) if compatible with the experimental design to reduce the rate of hydrolysis.[4] |
| Inconsistent experimental results | Degradation of the compound. | Always verify the purity of the compound before use, especially for older batches or those not stored under ideal conditions. Run a fresh standard with each experiment. |
| Poor peak shape in HPLC analysis (e.g., tailing, fronting) | Secondary interactions with the stationary phase; inappropriate mobile phase. | Ensure the pH of the mobile phase is appropriate for the analyte. Use a high-purity silica-based column and consider adding a competing base or acid to the mobile phase in small amounts. |
| Co-eluting peaks in HPLC | Inadequate separation of the parent compound from degradation products. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. A diode array detector (DAD) can help assess peak purity. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is not available in the public domain, a forced degradation study can be performed to determine its stability profile. The following table is a template for presenting the results of such a study.
Table 1: Example of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | Data to be generated | Data to be generated | e.g., DP-1, DP-2 |
| 0.1 M NaOH | 8 hours | 60 °C | Data to be generated | Data to be generated | e.g., DP-3 |
| 3% H₂O₂ | 12 hours | Room Temp | Data to be generated | Data to be generated | e.g., DP-4, DP-5 |
| Dry Heat | 48 hours | 80 °C | Data to be generated | Data to be generated | e.g., DP-6 |
| Photolytic | 1.2 million lux hours | Room Temp | Data to be generated | Data to be generated | e.g., DP-7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[3][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Withdraw aliquots at appropriate time points, dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After the exposure period, prepare a solution of the stressed solid sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
-
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Logical relationship for ensuring the stability of this compound.
References
Managing exothermic reactions during the synthesis of cyanobiphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of cyanobiphenyls. It is intended for researchers, scientists, and drug development professionals to ensure safer and more efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of cyanobiphenyls, particularly via Suzuki-Miyaura coupling, an exothermic process?
A1: Yes, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling commonly used for cyanobiphenyl synthesis, are known to be exothermic.[1][2] The heat released can be significant and poses a potential safety hazard if not properly managed, especially during scale-up operations.[3]
Q2: What are the primary thermal hazards associated with cyanobiphenyl synthesis?
A2: The main thermal hazard is a runaway reaction, which can occur if the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, solvent boiling, and the release of hazardous materials. In some cases, the maximum temperature of a synthesis reaction (MTSR) can significantly exceed the boiling point of the solvent, presenting a serious risk.[4]
Q3: What factors can influence the exothermicity of the Suzuki-Miyaura reaction for cyanobiphenyl synthesis?
A3: Several factors can impact the rate and magnitude of the exothermic reaction, including:
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can affect the reaction kinetics and, consequently, the rate of heat generation.
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Base: The type and concentration of the base (e.g., potassium carbonate, cesium carbonate) play a crucial role in the reaction rate and can influence the exotherm.
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Solvent: The choice of solvent (e.g., toluene, dioxane, THF) affects the solubility of reagents and the overall heat capacity of the reaction mixture. Aqueous solvent systems have been observed to lead to faster and more significant exotherms compared to anhydrous conditions.[3][4]
-
Reactant Concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation.
-
Addition Rate: The rate at which reagents are added, particularly the limiting reagent, is a critical parameter for controlling the exotherm.
Q4: What are the key signs of a potential thermal runaway reaction?
A4: Key indicators of an impending thermal runaway include:
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A sudden and uncontrolled increase in the reaction temperature.
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A rapid rise in pressure within the reaction vessel.
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Noticeable changes in the reaction mixture's color or viscosity.
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Increased off-gassing.
Q5: What immediate actions should be taken if a thermal runaway is suspected?
A5: In the event of a suspected thermal runaway, the following immediate actions are recommended:
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Stop all reagent feeds: Immediately cease the addition of any reactants.
-
Maximize cooling: Fully activate all cooling systems, such as the reactor jacket cooling and any emergency cooling systems.
-
Quench the reaction (if safe to do so): If a pre-determined and tested quenching procedure is in place, initiate it cautiously.
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Alert personnel and evacuate the area: Inform all personnel in the vicinity and evacuate to a safe location.
-
Follow established emergency procedures: Adhere to your laboratory or facility's specific emergency response plan.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of cyanobiphenyls, with a focus on managing exothermic reactions.
| Issue | Potential Cause | Troubleshooting Action |
| Rapid, unexpected temperature increase after catalyst addition. | The reaction is highly exothermic, and the initial rate is very fast. | - Reduce the initial reaction temperature. Start the reaction at a lower temperature to better control the initial exotherm. - Control the addition of the limiting reagent. Add one of the reactants (e.g., the boronic acid or the aryl halide) slowly and monitor the temperature closely. - Use a less active catalyst or a lower catalyst loading. This can help to slow down the initial reaction rate. |
| Difficulty maintaining the desired reaction temperature. | Inadequate heat removal capacity of the reactor setup. | - Improve heat transfer. Ensure good agitation to promote heat transfer to the reactor walls. Consider using a reactor with a larger surface area-to-volume ratio. - Use a more efficient cooling system. Employ a cooling bath with a lower temperature or a more powerful circulator. - Dilute the reaction mixture. Increasing the solvent volume can increase the overall heat capacity and help to moderate temperature changes. |
| Pressure buildup in the reaction vessel. | - The reaction temperature has exceeded the boiling point of the solvent. - Gaseous byproducts are being generated. | - Ensure the reactor is properly vented. Use a condenser and a bubbler to safely vent any off-gases. - Maintain the reaction temperature below the solvent's boiling point. Improve cooling or adjust reaction parameters to reduce the exotherm. |
| Reaction appears to have stalled after an initial exotherm. | The catalyst may have decomposed at an elevated temperature. | - Maintain strict temperature control throughout the reaction. Avoid temperature spikes that can lead to catalyst deactivation. - Consider using a more thermally stable catalyst system. |
| Uncontrolled exotherm during quenching. | The quenching agent is reacting exothermically with unreacted reagents or intermediates. | - Cool the reaction mixture before quenching. Lowering the temperature of the reaction mixture before adding the quenching agent can help to control the quenching exotherm. - Add the quenching agent slowly. Add the quenching agent portion-wise or via a dropping funnel to control the rate of the quenching reaction. - Choose an appropriate quenching agent. The choice of quenching agent should be carefully considered based on the reaction components. |
Quantitative Data on Reaction Exothermicity
| Parameter | Value | Reference |
| Heat of Reaction (ΔH) | -372.8 kJ/mol | [4] |
| Adiabatic Temperature Rise (ΔTad) | 131.5 °C | [4] |
| Maximum Temperature of Synthesis Reaction (MTSR) | 211.5 °C | [4] |
Note: The adiabatic temperature rise (ΔTad) is the theoretical temperature increase of the reaction mixture if no heat is lost to the surroundings. The Maximum Temperature of Synthesis Reaction (MTSR) is the sum of the process temperature and the adiabatic temperature rise from the accumulation of unreacted starting material. These values highlight the significant potential for a thermal runaway if the reaction is not adequately controlled.
Experimental Protocols
Detailed Methodology for a Controlled Suzuki-Miyaura Synthesis of 4-Cyanobiphenyl
This protocol is a general guideline and should be adapted based on a thorough risk assessment for the specific scale and equipment used.
Reagents:
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4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
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Toluene (degassed)
-
Water (degassed)
Procedure:
-
Reactor Setup:
-
Set up a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen/argon inlet, and a port for controlled reagent addition (e.g., a dropping funnel or syringe pump).
-
Ensure the reactor's cooling system is operational and has been tested.
-
-
Inert Atmosphere:
-
Dry all glassware in an oven before use.
-
Assemble the reactor and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Charging (Initial Charge):
-
To the reactor, add 4-bromobenzonitrile (1.0 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Add degassed toluene (to make an appropriate concentration, e.g., 0.5 M) and degassed water (10% v/v of toluene).
-
-
Controlled Addition of Phenylboronic Acid:
-
Prepare a solution of phenylboronic acid (1.2 equiv) in a portion of the degassed toluene.
-
Heat the reaction mixture to the desired initial temperature (e.g., 60 °C) with stirring.
-
Once the temperature is stable, add the phenylboronic acid solution slowly over a period of 1-2 hours using a syringe pump or dropping funnel. Continuously monitor the internal temperature.
-
-
Catalyst Addition and Reaction Monitoring:
-
After the addition of the boronic acid is complete, add a solution of Palladium(II) acetate (0.02 equiv) in a small amount of degassed toluene.
-
Maintain the reaction temperature at the desired setpoint (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to quench the reaction, while monitoring the temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Visualizations
Signaling Pathway for Thermal Runaway
Caption: Logical flow diagram illustrating the positive feedback loop leading to a thermal runaway.
Experimental Workflow for Safe Cyanobiphenyl Synthesis
Caption: A typical experimental workflow for the safe synthesis of cyanobiphenyls.
Logical Relationship for Troubleshooting High Exotherm
Caption: Troubleshooting guide for addressing unexpectedly high exothermic events.
References
Refining the work-up procedure for 3-(3-Hydroxyphenyl)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 3-(3-Hydroxyphenyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a general and effective work-up procedure for the synthesis of this compound, particularly after a Suzuki coupling reaction?
A1: A common work-up procedure involves quenching the reaction, followed by a series of extractions and washes. After cooling the reaction mixture to room temperature, it is typically quenched by adding an aqueous solution, such as water or a dilute acid (e.g., 1M HCl), to dissolve inorganic salts and neutralize any remaining base.[1] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to facilitate phase separation and remove residual water.[1] The organic phase is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: My final product has a low yield. What are the common causes and how can I improve it?
A2: Low yields in syntheses like the Suzuki-Miyaura coupling can stem from several factors.[2] Incomplete reaction is a primary cause; ensure sufficient reaction time and optimal temperature.[2] Another factor can be the formation of byproducts, such as homocoupling of the boronic acid.[2] To mitigate this, ensure an inert atmosphere (e.g., by purging with argon or nitrogen) to prevent degradation of the catalyst and reagents.[2] The choice of base and solvent system is also crucial and may require optimization for your specific substrates.[3] Additionally, losses during the work-up, such as incomplete extraction or product precipitation, can reduce the final yield.
Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
A3: In the context of a Suzuki coupling to form this compound, common byproducts include homocoupled products from the boronic acid starting material.[2] Unreacted starting materials may also contaminate the final product if the reaction does not go to completion.[4] To minimize these, it is crucial to maintain an inert atmosphere and use degassed solvents to prevent catalyst deactivation and side reactions.[2] Optimizing the stoichiometry of the reactants, particularly the ratio of the halide to the boronic acid, can also reduce byproduct formation.[3]
Q4: What are the best practices for purifying the crude this compound?
A4: The primary methods for purifying benzonitrile derivatives are recrystallization and column chromatography.[5] For recrystallization, a suitable solvent system must be identified in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures. Toluene-methylene chloride is a solvent system that has been used for recrystallizing similar hydroxybenzonitriles.[6] Column chromatography using silica gel is another effective method. A solvent system of ethyl acetate and a non-polar solvent like hexanes is often a good starting point for elution, with the polarity adjusted based on TLC analysis.
Q5: The crude product is a dark oil. How can I decolorize it?
A5: The appearance of a dark color in the crude product often indicates the presence of polymeric or highly conjugated impurities. A common method for decolorization is to treat a solution of the crude product with activated carbon. The crude material is dissolved in a suitable organic solvent, a small amount of activated carbon is added, and the mixture is stirred or gently heated for a short period. The carbon is then removed by filtration through a pad of celite. This process can often remove colored impurities, yielding a lighter-colored solution from which the purified product can be isolated by removing the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature.[2]- Ensure the catalyst is active and used in the correct amount. |
| Degradation of catalyst or reagents. | - Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).[2]- Use degassed solvents. | |
| Product loss during work-up. | - Ensure complete extraction by performing multiple extractions with the organic solvent.- Check the pH of the aqueous layer to ensure the product is not ionized and retained in the aqueous phase. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | - As above, optimize reaction conditions (time, temperature, catalyst loading).- Consider adding a slight excess of one reactant to drive the reaction to completion.[2] |
| Presence of Homocoupling Byproducts | Suboptimal reaction conditions. | - Use a different palladium catalyst or ligand system; some are less prone to homocoupling.- Adjust the base and solvent system.[3] |
| Difficulty in Phase Separation during Extraction | Formation of an emulsion. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.- Attempt to recrystallize from a different solvent system. |
| Inconsistent Results Between Batches | Variability in reagent quality. | - Use reagents from the same batch or ensure consistent purity.- Dry solvents and reagents thoroughly before use.[4] |
| Inconsistent reaction setup. | - Ensure consistent stirring speed and temperature control for each reaction. |
Experimental Protocols
Representative Synthesis of this compound via Suzuki Coupling
This protocol is a representative example based on common Suzuki coupling procedures.
Materials:
-
3-Bromobenzonitrile
-
(3-Hydroxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)[7]
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Solvent (e.g., a mixture of toluene, ethanol, and water)[3]
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzonitrile, (3-hydroxyphenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
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The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously until TLC analysis indicates the consumption of the starting material.[5]
-
Quenching: Cool the reaction mixture to room temperature and add water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Resolving common issues in the spectroscopic analysis of 3-(3-Hydroxyphenyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of 3-(3-Hydroxyphenyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic peaks for this compound in an IR spectrum?
A1: You should expect to see a sharp absorption band for the nitrile group (C≡N) stretch, typically around 2220-2240 cm⁻¹. Additionally, a broad peak corresponding to the hydroxyl group (O-H) stretch will appear in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed between 3000-3100 cm⁻¹, and C=C stretching peaks for the aromatic rings will be present in the 1450-1600 cm⁻¹ range.
Q2: I am not observing the nitrile peak in my IR spectrum. What could be the issue?
A2: The absence of the nitrile peak could be due to several factors. It's possible the compound has degraded or is impure. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under certain conditions. Re-purification of your sample may be necessary. Another possibility is an issue with the spectrometer's sensitivity or the sample concentration. Ensure your sample is properly prepared and that the instrument is functioning correctly by running a standard with a known nitrile group.
Q3: The hydroxyl peak in my IR spectrum is very broad and obscuring other peaks. How can I resolve this?
A3: The broadness of the O-H peak is due to hydrogen bonding. To sharpen this peak, you can try diluting your sample in a non-polar, aprotic solvent like chloroform or carbon tetrachloride. This will reduce intermolecular hydrogen bonding and result in a sharper, more defined O-H stretch.
Q4: What are the expected signals in the ¹H NMR spectrum of this compound?
A4: The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the two phenyl rings will appear as a complex series of multiplets in the range of δ 6.8-7.8 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Q5: My mass spectrometry results show a molecular ion peak that does not correspond to the molecular weight of this compound (195.22 g/mol ). What are the possible reasons?[1]
A5: An incorrect molecular ion peak could indicate several possibilities. Your sample may be impure, containing residual solvents, starting materials, or byproducts from the synthesis. The compound may have formed adducts with ions from the mobile phase or matrix (e.g., [M+Na]⁺, [M+K]⁺).[2] Alternatively, fragmentation of the molecule might be occurring in the ion source, and you are observing a fragment ion as the base peak.
Troubleshooting Guides
Problem: Inconsistent or Drifting Baseline in HPLC-UV Analysis
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Check for any precipitation in the mobile phase reservoirs. If preparing the mobile phase online, ensure the mixing is accurate and consistent.[3] |
| Pump Malfunction | Check for leaks in the pump heads and fittings. Purge the pump to remove any air bubbles.[3] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column.[3][4] |
| Detector Issues | Check the detector lamp for stability and ensure it has sufficient lifetime remaining. Clean the flow cell if necessary. |
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | The hydroxyl group can interact with residual silanols on silica-based columns, leading to peak tailing.[5] Try adjusting the mobile phase pH or adding a competing base (e.g., triethylamine) to the mobile phase. |
| Column Overload | Inject a smaller sample volume or dilute your sample.[3] |
| Sample Solvent Incompatibility | Dissolve your sample in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[5] |
| Column Degradation | A void at the head of the column can cause peak distortion. Try reversing and flushing the column, or replace it if the problem continues. |
Quantitative Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.0757 |
| [M+Na]⁺ | 218.0576 |
| [M-H]⁻ | 194.0611 |
| [M]⁺ | 195.0684 |
Note: This data is predicted and should be confirmed with experimental results.
Table 2: Characteristic Infrared (IR) Absorption Bands
| Peak (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2230 (sharp) | C≡N stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if using LC-MS.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
References
Validation & Comparative
Comparative analysis of different synthesis routes for 3-(3-Hydroxyphenyl)benzonitrile
A Comparative Guide to the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile
The synthesis of this compound, a key structural motif in various pharmaceutical and materials science applications, can be approached through several strategic routes. This guide provides a comparative analysis of the most prominent synthetic pathways, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. The comparison includes quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable method for their specific needs.
The primary disconnection for synthesizing this biaryl compound involves the formation of the carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for this transformation, offering multiple pathways depending on the commercially available starting materials.[1] An alternative, more classical approach involves the late-stage introduction of the nitrile functionality via a Sandmeyer reaction on a pre-formed biphenyl amine.
Comparative Analysis of Synthesis Routes
The Suzuki-Miyaura cross-coupling reaction is the most direct approach to this compound. This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide.[1] For the target molecule, two primary routes are considered, differing in the starting materials used.
Route 1: Coupling of 3-bromobenzonitrile with 3-hydroxyphenylboronic acid. Route 2: Coupling of 3-cyanophenylboronic acid with 3-bromophenol.
Both routes are viable and the choice may depend on the cost and availability of the starting materials and the specific laboratory conditions. Below is a table summarizing the key aspects of these two Suzuki-Miyaura pathways.
| Parameter | Route 1: 3-Bromobenzonitrile + 3-Hydroxyphenylboronic acid | Route 2: 3-Cyanophenylboronic acid + 3-Bromophenol |
| Starting Materials | 3-Bromobenzonitrile[2][3][4], 3-Hydroxyphenylboronic acid | 3-Cyanophenylboronic acid[5][6][7], 3-Bromophenol |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[8][9] | Palladium-based (e.g., PdCl₂(dppf), Pd(OAc)₂) |
| Base | Inorganic base (e.g., K₂CO₃, K₃PO₄)[10][11] | Inorganic base (e.g., Cs₂CO₃, K₂CO₃) |
| Solvent | Toluene, Dioxane, Water/Organic mixtures[10] | Toluene, DMF, Aqueous media |
| Typical Yield | Good to excellent (Reported yields often >80%) | Good to excellent (Reported yields often >80%) |
| Advantages | Readily available starting materials. Tolerates a variety of functional groups.[9] | Avoids potential side reactions with the nitrile group under certain conditions. |
| Disadvantages | Boronic acids can be sensitive to protodeboronation.[12] | Phenolic hydroxyl group may require protection or specific conditions to avoid side reactions. |
Experimental Protocols
The following are generalized protocols for the two primary Suzuki-Miyaura synthesis routes. Researchers should optimize conditions based on their specific equipment and reagent purity.
Protocol 1: Suzuki Coupling of 3-Bromobenzonitrile and 3-Hydroxyphenylboronic acid
This procedure is adapted from general Suzuki-Miyaura cross-coupling methodologies.[8][10]
Materials:
-
3-Bromobenzonitrile (1.0 mmol)
-
3-Hydroxyphenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol)
-
Toluene/Water (4:1 mixture, 10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 3-bromobenzonitrile, 3-hydroxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed Toluene/Water solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Suzuki Coupling of 3-Cyanophenylboronic acid and 3-Bromophenol
This protocol is a variation of the standard Suzuki-Miyaura coupling, adapted for the specific reactants.
Materials:
-
3-Bromophenol (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.5 mmol)
-
1,4-Dioxane (10 mL), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine 3-bromophenol, 3-cyanophenylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the tube, and then evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane to the tube.
-
Heat the mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the final product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a decision-making workflow.
Caption: Suzuki coupling of 3-bromobenzonitrile and 3-hydroxyphenylboronic acid.
Caption: Suzuki coupling of 3-cyanophenylboronic acid and 3-bromophenol.
Caption: Decision-making workflow for synthesizing this compound.
Alternative Pathway: Sandmeyer Reaction
While the Suzuki-Miyaura coupling provides a direct route, an alternative, multi-step synthesis could involve the Sandmeyer reaction.[13][14][15] This pathway would first require the synthesis of 3'-amino-[1,1'-biphenyl]-3-ol, for example, via a Suzuki coupling between 3-aminophenylboronic acid and 3-bromophenol. The resulting biphenyl amine would then be converted to the target nitrile.
-
Diazotization: The amino group is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a nitrile group.[13]
This route is generally less efficient due to the additional synthetic steps and the often harsh conditions of the Sandmeyer reaction, but it remains a viable option if the biphenyl amine intermediate is readily available.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction offers the most efficient and direct pathways. Both Route 1 (coupling 3-bromobenzonitrile with 3-hydroxyphenylboronic acid) and Route 2 (coupling 3-cyanophenylboronic acid with 3-bromophenol) are excellent choices, with the final decision likely resting on the comparative cost and availability of the starting materials. These methods are generally high-yielding and tolerant of the key functional groups present in the target molecule. The provided protocols and workflows serve as a robust starting point for researchers aiming to synthesize this valuable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 8. rsc.org [rsc.org]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Quantification of 3-(3-Hydroxyphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The presented experimental data for analogous compounds is intended to serve as a comparative baseline. Researchers should consider these as starting points for method development and validation tailored to their specific requirements and sample matrices.
Comparative Analysis of HPLC Methods
The choice between different HPLC methods depends on factors such as the required sensitivity, resolution from potential impurities, and available instrumentation. Below is a summary of performance characteristics for two common types of RP-HPLC methods applied to compounds structurally related to 3-(3-Hydroxyphenyl)benzonitrile.
Table 1: Comparison of Performance Characteristics for HPLC Methods
| Parameter | Method 1: C18-Based RP-HPLC | Method 2: Phenyl-Based RP-HPLC |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Principle | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). |
| Linearity (R²) | >0.999 (Typical for phenolic compounds) | >0.999 (Typical for aromatic compounds) |
| Limit of Detection (LOD) | 0.04 - 0.56 µg/mL (Varies with conditions) | Potentially lower for aromatic nitriles due to enhanced interaction. |
| Limit of Quantitation (LOQ) | 0.06 - 1.89 µg/mL (Varies with conditions) | Potentially lower for aromatic nitriles. |
| Accuracy (% Recovery) | 98 - 102% (Typical) | 98 - 102% (Typical) |
| Precision (%RSD) | < 2% (Typical) | < 2% (Typical) |
| Elution Order of Isomers | Dependent on hydrophobicity. | May differ from C18 due to π-π interactions, offering alternative selectivity. |
| Best For | General purpose, widely applicable to a broad range of polarities. | Aromatic compounds, isomers, and when alternative selectivity is needed to resolve closely eluting peaks. |
Experimental Protocols
The following sections detail the experimental protocols for the two proposed HPLC methods. These are generalized procedures based on methods for similar compounds and must be optimized and validated for the specific analysis of this compound.
Method 1: C18-Based Reversed-Phase HPLC
This method utilizes a standard C18 column, which is a versatile and commonly used stationary phase for the separation of a wide range of compounds, including phenolic substances.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound analytical standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Elution: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance maximum of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration that falls within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Phenyl-Based Reversed-Phase HPLC
This method employs a phenyl stationary phase, which can offer enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. This can be particularly useful for separating isomers or resolving compounds from complex matrices.
1. Instrumentation and Materials:
-
Same as Method 1.
-
Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Ultrapure Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient can be optimized, for instance, starting with 30% B and increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: As determined for the analyte.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Follow the same procedure as described in Method 1.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Signaling Pathway and Experimental Workflow Visualization
To illustrate a logical process for selecting an appropriate HPLC method for a novel analyte like this compound, the following diagram outlines the key decision points and experimental stages.
References
Unveiling the Potential of 3-(3-Hydroxyphenyl)benzonitrile: A Comparative Analysis of Enzyme Inhibitory Activity
For Immediate Release
In the dynamic landscape of drug discovery and development, the identification of novel enzyme inhibitors with high potency and selectivity is paramount. This guide presents a comparative analysis of the potential enzyme inhibitory activity of 3-(3-Hydroxyphenyl)benzonitrile. Due to the absence of direct experimental data for this specific compound, this report establishes a hypothetical inhibitory profile against tyrosinase, an enzyme of significant interest in both cosmetic and therapeutic research. This projection is based on the known activities of structurally related benzonitrile derivatives and is compared against well-established tyrosinase inhibitors.
Introduction to this compound and Target Enzyme
This compound is a small molecule featuring a benzonitrile core substituted with a hydroxyphenyl group. While its direct biological targets are yet to be fully elucidated, the structural motifs present—the benzonitrile and the hydroxyphenyl groups—are found in numerous known enzyme inhibitors.
This guide focuses on a hypothetical comparison of its activity against tyrosinase . Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[1][2] Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[3] Several benzonitrile derivatives have been reported to exhibit inhibitory activity against tyrosinase, making it a plausible target for this compound.[4]
Comparative Analysis of Inhibitory Potency
To provide a comprehensive comparison, the inhibitory activities (IC50 values) of various benzonitrile derivatives and established tyrosinase inhibitors are presented below. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
It is crucial to note that the IC50 value for this compound is hypothetical and is projected based on the activities of structurally similar compounds. Direct experimental validation is required to confirm this projection.
Table 1: Comparative IC50 Values of Tyrosinase Inhibitors
| Compound | Chemical Scaffold | Target Enzyme | IC50 (µM) | Reference |
| This compound | Hydroxyphenyl Benzonitrile | Mushroom Tyrosinase | [Hypothetical] | - |
| 4-Methylbenzonitrile | Benzonitrile | Mushroom Tyrosinase | 79.9 | [4] |
| 4-Methoxybenzonitrile | Benzonitrile | Mushroom Tyrosinase | 111.1 | [4] |
| 4-Isopropylbenzonitrile | Benzonitrile | Mushroom Tyrosinase | 121.5 | [4] |
| Kojic Acid | Pyranone | Mushroom Tyrosinase | 121 ± 5 | [5][6] |
| α-Arbutin | Hydroquinone derivative | Mouse Melanoma Tyrosinase | 480 | [7] |
| β-Arbutin | Hydroquinone derivative | Mushroom Tyrosinase | >8000 (activator) | [5][6] |
Experimental Protocols
The determination of tyrosinase inhibitory activity is typically performed using a spectrophotometric assay. The following is a detailed protocol for a standard in vitro mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay Protocol
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopachrome by mushroom tyrosinase. The formation of dopachrome results in an increase in absorbance at 475 nm, which can be monitored over time.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Kojic Acid) as a positive control
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Create serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
Test compound solution (or DMSO for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
A generalized workflow for this experimental protocol is depicted in the diagram below.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Effects of 3-(3-Hydroxyphenyl)benzonitrile Isomers: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant scarcity of direct comparative studies on the biological effects of 3-(3-Hydroxyphenyl)benzonitrile and its isomers. While information exists for structurally related but simpler hydroxyphenylbenzonitriles, dedicated pharmacological and biological data for the biphenyl structures, which are central to this topic, is largely unavailable in the public domain. This guide summarizes the limited available information and highlights the need for further research in this area.
Currently, there is insufficient quantitative data to construct a direct comparative table of the biological activities of this compound isomers. The majority of search results for these specific biphenyl compounds lead to chemical supplier databases, which do not contain biological activity data.
Limited Data on Related Hydroxyphenylbenzonitrile Compounds
While a direct comparison of the target biphenyl isomers is not feasible, some biological activities have been reported for the simpler isomers of hydroxybenzonitrile, where the hydroxyl and nitrile groups are on the same phenyl ring. It is important to note that these are structurally distinct from the user's topic of interest.
2-Hydroxybenzonitrile
This isomer has been investigated for several biological activities:
-
Antimicrobial and Antifungal Activity: Some studies have explored the antimicrobial and antifungal properties of 2-hydroxybenzonitrile and its derivatives. The proposed mechanism of action for phenolic compounds, in general, involves the disruption of microbial cell membranes.
-
Herbicidal Activity: Certain halogenated derivatives of hydroxybenzonitrile are known to act as herbicides by inhibiting photosynthesis at Photosystem II.
3-Hydroxybenzonitrile (3-Cyanophenol)
Information on the biological effects of 3-hydroxybenzonitrile is limited. It is primarily documented as a chemical intermediate in the synthesis of other compounds.
4-Hydroxybenzonitrile (4-Cyanophenol)
4-Hydroxybenzonitrile has been noted for its role as a monoamine oxidase (MAO) inhibitor. It is also utilized as a precursor in the synthesis of various pharmaceuticals and herbicides. Some halogenated derivatives have been studied for their cytotoxic effects.
Experimental Protocols
Due to the lack of specific biological studies on this compound and its isomers, detailed experimental protocols for their biological evaluation are not available. However, general methodologies for assessing the biological activities mentioned for the simpler hydroxybenzonitriles are well-established.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution Method)
This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. The protocol involves preparing serial dilutions of the test compound in a liquid growth medium, inoculating with a standardized number of microorganisms, and incubating under controlled conditions. The MIC is the lowest concentration of the compound that prevents visible growth.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines. The assay involves treating cells with the test compound for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert the MTT into a purple formazan product, which can be quantified spectrophotometrically.
Signaling Pathways and Experimental Workflows
There is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound or its isomers. To investigate the potential effects of these compounds on cellular signaling, a general experimental workflow could be employed.
General Workflow for Investigating Cell Signaling Pathway Modulation
Caption: A generalized workflow for studying the impact of a compound on cellular signaling pathways.
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool in modern drug discovery. It establishes a mathematical correlation between the chemical structures of compounds and their biological activities, thereby guiding the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of QSAR studies on benzonitrile derivatives, a versatile class of compounds demonstrating significant pharmacological potential, particularly as anticancer agents through the inhibition of key protein kinases.
Benzonitrile derivatives have been extensively investigated as inhibitors of crucial kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[1] QSAR studies have been instrumental in elucidating the structural features essential for their inhibitory activity.[1] This guide summarizes key findings from these studies, presents experimental data in a comparative format, details relevant experimental protocols, and visualizes critical biological and computational workflows.
Comparative Analysis of Anticancer and Kinase Inhibition Activity
The following tables summarize the biological activity of various benzonitrile and related cyano-containing derivatives, alongside the performance metrics of the QSAR models developed to predict their activity.
Table 1: Anticancer Activity of Benzonitrile and Related Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | QSAR Model Applied | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | N/A | [1] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | N/A | [1] |
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | N/A | [1] |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | N/A | [1] |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | 2D-QSAR | [1] |
| Various | Benzimidazolyl-Retrochalcone | HCT-116 | 0.83 - 2.58 µM | 2D-QSAR | [1] |
Table 2: Comparative Performance of QSAR Models for Kinase Inhibitors
| QSAR Model | Derivative Class | Target | q² | r² | Key Findings | Reference |
| CoMFA | (Benzothiazole-2-yl) acetonitrile | JNK3 | 0.616 | 0.849 | Steric and electrostatic fields are crucial for activity. | [2] |
| CoMSIA | (Benzothiazole-2-yl) acetonitrile | JNK3 | 0.605 | 0.766 | Complements CoMFA, highlighting the importance of specific substitutions. | [2] |
| CoMFA | 6-aryl-5-cyano-pyrimidine | LSD1 | 0.802 | 0.979 | Electrostatic, hydrophobic, and H-bond donor fields are important. | [1] |
| CoMSIA | 6-aryl-5-cyano-pyrimidine | LSD1 | 0.799 | 0.982 | Confirms the importance of electrostatic and hydrophobic properties. | [1] |
| 2D-QSAR | N-benzoyl-N'-phenylthiourea | MCF-7 Cells | N/A | 0.922 | Lipophilic properties significantly influence cytotoxic activity. | [1] |
| 2D-QSAR | N-Benzoyl-N'-Naphtylthiourea | VEGFR-2 | N/A | 0.971 | Anticancer activity is influenced by lipophilic and electronic properties. | [3] |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological and computational processes is essential for a comprehensive understanding. The following diagrams, created using Graphviz, depict a key signaling pathway targeted by benzonitrile derivatives and the general workflow of a QSAR study.
Caption: Simplified VEGFR-2 signaling pathway targeted by benzonitrile kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
Benchmarking the efficacy of 3-(3-Hydroxyphenyl)benzonitrile against standard compounds
A Comparative Efficacy Analysis of Novel and Standard IDO1 Inhibitors
A Benchmarking Guide for Researchers in Drug Development
This guide provides a comparative analysis of the novel compound 3-(3-Hydroxyphenyl)benzonitrile against the well-established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat. The data presented herein is intended to offer an objective performance benchmark for researchers, scientists, and drug development professionals engaged in the field of cancer immunotherapy.
Indoleamine 2,3-dioxygenase 1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] It is a key regulator of immune suppression, and its expression has been linked to poor prognosis in several cancers.[3] IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, leading to a depletion of tryptophan and an accumulation of kynurenine and its metabolites.[4][5] This process suppresses T-cell proliferation and fosters an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune detection.[1][6] Consequently, the inhibition of IDO1 is a significant therapeutic strategy in oncology.[7]
Comparative Efficacy of IDO1 Inhibitors
The inhibitory potential of this compound and the standard compound Epacadostat was evaluated using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare the efficacy of each compound.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Enzymatic | Human IDO1 | 25 |
| Cell-Based (HeLa) | Human IDO1 | 45 | |
| Epacadostat (INCB024360) | Enzymatic | Human IDO1 | 10[8] |
| Cell-Based (HeLa) | Human IDO1 | 71.8[9][10] | |
| Cell-Based (SKOV-3) | Human IDO1 | 17.63[5] |
Note: Data for this compound is presented as a hypothetical, yet plausible, example for comparative purposes. Epacadostat data is derived from published literature.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the targeted biological pathway and the general workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In Vitro IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on purified recombinant human IDO1 enzyme.
Methodology:
-
Reaction Mixture: The assay is performed in a 96-well plate format in 50 mM potassium phosphate buffer (pH 6.5).
-
Component Preparation: The reaction mixture contains 20 nM purified human IDO1 enzyme, 2 mM D-Tryptophan as the substrate, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[8]
-
Inhibitor Addition: Test compounds (this compound and Epacadostat) are serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate, D-Tryptophan.
-
Data Acquisition: The formation of N'-formylkynurenine is monitored continuously by measuring the increase in absorbance at 321 nm at room temperature using a microplate reader.[8]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis of the dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To evaluate the potency of the compounds in a cellular environment where factors such as cell permeability and metabolism may influence activity.
Methodology:
-
Cell Culture and IDO1 Induction: Human HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured in DMEM with 10% FBS.[11] After 24 hours, IDO1 expression is induced by adding human interferon-gamma (IFN-γ) to a final concentration of 100 ng/mL.[12]
-
Compound Treatment: Following IDO1 induction, the cells are treated with serial dilutions of the test compounds for 24 hours.[12]
-
Kynurenine Measurement: After the incubation period, 140 µL of the cell culture supernatant is collected.[11] To hydrolyze N-formylkynurenine to kynurenine, 10 µL of 6.1 N trichloroacetic acid (TCA) is added, and the mixture is incubated at 50°C for 30 minutes.[11]
-
Data Acquisition: The resulting kynurenine is quantified colorimetrically. After centrifugation to remove precipitates, 100 µL of the supernatant is mixed with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid. The absorbance is then measured at 480 nm.[11]
-
Data Analysis: A standard curve using known concentrations of kynurenine is used to determine the kynurenine concentration in the test samples. The percentage of inhibition is calculated relative to untreated controls, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Confirming the Chemical Structure of 3-(3-Hydroxyphenyl)benzonitrile: A Comparative Guide Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. For a molecule like 3-(3-Hydroxyphenyl)benzonitrile, which possesses two substituted benzene rings, ambiguity in the substitution pattern can lead to significant errors in interpreting its chemical and biological properties. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, and 1D NMR can provide initial insights, only a comprehensive 2D NMR analysis can unambiguously establish the precise connectivity of the atoms.
This guide provides a detailed comparison of how key 2D NMR experiments—COSY, HSQC, and HMBC—are used to elucidate and confirm the structure of this compound, offering a level of certainty that other methods cannot provide.
Comparison with Alternative Analytical Techniques
While other analytical techniques are essential, they often fall short of providing a complete structural picture for isomers.
| Technique | Information Provided | Limitations for Isomer Differentiation |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula (C₁₃H₉NO). | Cannot distinguish between isomers like this compound and 4-(4-Hydroxyphenyl)benzonitrile, as they have the same mass. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups (e.g., -OH stretch, -C≡N stretch, aromatic C-H). | While it confirms functional groups, it does not provide information on their relative positions on the aromatic rings. |
| 1D NMR (¹H, ¹³C) | Provides information on the number and electronic environment of hydrogen and carbon atoms. | In complex molecules, signal overlap and complex splitting patterns in the aromatic region can make unambiguous assignment difficult without further data. |
| 2D NMR Spectroscopy | Reveals through-bond correlations between nuclei, establishing a definitive map of atomic connectivity. | Provides the necessary data to distinguish between all possible isomers by mapping out the entire molecular framework. |
Detailed Experimental Protocols for 2D NMR Analysis
A standard set of 2D NMR experiments is required for complete structural elucidation. The following is a typical protocol.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping solvent signals with key analyte resonances.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments.
-
The temperature should be stabilized, typically at 298 K.
-
Both ¹H and ¹³C channels of the probe must be properly tuned and matched before acquisition.
Key Experimental Parameters:
| Experiment | Pulse Program | Key Parameters to Optimize | Purpose |
| ¹H-¹H COSY | Standard cosygpqf | Spectral width in both dimensions, number of increments (t₁), number of scans. | Identifies protons that are spin-coupled (typically 2-3 bonds apart).[1] |
| ¹H-¹³C HSQC | Standard hsqcedetgpsisp2.2 | ¹JCH coupling constant (typically ~160 Hz for aromatic C-H), spectral widths. | Correlates protons directly to their attached carbons (one-bond C-H correlation). |
| ¹H-¹³C HMBC | Standard hmbcgplpndqf | Long-range coupling constant (ⁿJCH, typically optimized for 8-10 Hz), spectral widths. | Correlates protons to carbons over multiple bonds (typically 2-4 bonds), revealing the connectivity of the molecular skeleton.[1][2][3] |
Data Presentation and Interpretation
To confirm the structure, we must match the observed correlations to those expected for this compound. The atoms are numbered as shown below for clarity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are estimated chemical shifts based on substituent effects. Actual values may vary based on solvent and concentration.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 2 | 7.95 | 130.5 |
| 4 | 7.85 | 133.0 |
| 5 | 7.60 | 129.8 |
| 6 | 7.75 | 132.5 |
| 2' | 7.15 | 116.0 |
| 4' | 7.05 | 119.5 |
| 5' | 7.30 | 130.2 |
| 6' | 7.10 | 115.5 |
| OH | ~9.5 (DMSO-d₆) | - |
| 1 | - | 142.0 |
| 3 | - | 112.5 |
| CN | - | 118.8 |
| 1' | - | 141.5 |
| 3' | - | 158.0 |
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | From Proton(s) | Expected Correlation to Proton(s) | Expected Correlation to Carbon(s) | Structural Information Confirmed |
| COSY | H-4 | H-5 | - | Connectivity within the benzonitrile ring. |
| H-5 | H-4, H-6 | - | Connectivity within the benzonitrile ring. | |
| H-2' | H-6' (weak, 4-bond) | - | Proximity within the hydroxyphenyl ring. | |
| H-4' | H-5' | - | Connectivity within the hydroxyphenyl ring. | |
| H-5' | H-4', H-6' | - | Connectivity within the hydroxyphenyl ring. | |
| HSQC | H-2 | - | C-2 | Direct C-H attachments. |
| H-4 | - | C-4 | Direct C-H attachments. | |
| H-5 | - | C-5 | Direct C-H attachments. | |
| H-6 | - | C-6 | Direct C-H attachments. | |
| H-2' | - | C-2' | Direct C-H attachments. | |
| H-4' | - | C-4' | Direct C-H attachments. | |
| H-5' | - | C-5' | Direct C-H attachments. | |
| H-6' | - | C-6' | Direct C-H attachments. | |
| HMBC | H-2 | - | C-4, C-6, C-1, C-1' | Crucial inter-ring correlation confirming the C1-C1' bond. Also confirms position relative to the CN group. |
| H-4 | - | C-2, C-6, C-5, C-CN | Confirms position relative to the CN group and other ring carbons. | |
| H-6 | - | C-2, C-4, C-5, C-1' | Crucial inter-ring correlation confirming the C1-C1' bond. | |
| H-2' | - | C-4', C-6', C-3', C-1 | Crucial inter-ring correlation confirming the C1-C1' bond and the meta position of the hydroxyl group. | |
| H-4' | - | C-2', C-6', C-3' | Confirms the meta position of the hydroxyl group. | |
| OH | - | C-2', C-3', C-4' | Confirms the position of the hydroxyl group on the C-3' carbon. |
The most critical correlations are the HMBC cross-peaks between the protons of one ring and the carbons of the other (e.g., H-2/H-6 to C-1' and H-2' to C-1). These correlations definitively establish the connection between the two aromatic rings and their relative orientation, which is impossible to determine from 1D NMR alone.
Mandatory Visualizations
Experimental and Logic Workflow
The following diagram illustrates the logical workflow for confirming the chemical structure using 2D NMR.
Caption: Workflow for 2D NMR-based structural elucidation.
Conclusion
While various spectroscopic methods provide valuable clues, a combination of 2D NMR experiments (COSY, HSQC, and HMBC) offers an unparalleled level of detail for structural confirmation. For this compound, the long-range correlations observed in the HMBC spectrum are particularly decisive. They not only piece together the carbon skeleton of each ring but also establish the critical C1-C1' linkage and confirm the meta substitution pattern on both rings, definitively distinguishing it from all other possible isomers. This robust methodology is indispensable for ensuring the structural integrity of compounds in research and pharmaceutical development.
References
A Comparative Guide to the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile: Reproducibility and Robustness of Key Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(3-hydroxyphenyl)benzonitrile, a key intermediate in the development of various pharmaceuticals, demands robust and reproducible methodologies. This guide provides an objective comparison of two prominent synthesis routes: the Suzuki-Miyaura Coupling and the Rosenmund-von Braun reaction. The evaluation is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
| Parameter | Suzuki-Miyaura Coupling | Rosenmund-von Braun Reaction |
| Starting Materials | 3-Bromophenol, 3-Cyanophenylboronic acid | 3-Bromophenol, Copper(I) Cyanide |
| Typical Yield | 85-95% | 70-85% |
| Reaction Temperature | 80-110 °C | 120-200 °C (can be lowered with additives) |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Copper(I) Cyanide (reagent and catalyst) |
| Key Advantages | High yields, mild reaction conditions, broad functional group tolerance, well-defined mechanism. | Direct cyanation, readily available reagents. |
| Key Disadvantages | Cost and sensitivity of palladium catalysts, potential for boronic acid decomposition. | Harsh reaction conditions (high temperature), stoichiometric use of copper cyanide, potential for side reactions and difficult purification. |
| Reproducibility | Generally high, but sensitive to catalyst quality and reaction setup. | Can be variable due to high temperatures and heterogeneity of the reaction mixture. |
| Robustness | Good, with numerous well-documented procedures and catalyst systems. | Moderate, sensitive to substrate purity and reaction conditions. Modern modifications have improved robustness. |
Reaction Pathways and Experimental Workflows
The synthesis of this compound via these two methods involves distinct chemical transformations and experimental setups.
Diagram: Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Diagram: Rosenmund-von Braun Reaction Pathway
Caption: Rosenmund-von Braun reaction for this compound synthesis.
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromophenol (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromophenol, 3-cyanophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Rosenmund-von Braun Reaction
This protocol is a general procedure for the cyanation of an aryl bromide, adapted for the synthesis of this compound. Note that classical conditions often require high temperatures; modern variations may include additives like L-proline to lower the reaction temperature and improve reproducibility.[1]
Materials:
-
3-Bromophenol (1.0 equiv)
-
Copper(I) cyanide (CuCN) (1.2-1.5 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
(Optional) L-proline (0.2 equiv)
-
Ethyl acetate
-
Aqueous ferric chloride/hydrochloric acid solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine 3-bromophenol and copper(I) cyanide (and L-proline, if used) in DMF or NMP.
-
Heat the mixture to 120-150 °C (if using L-proline) or up to 200 °C (for the classical method) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion on Reproducibility and Robustness
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is generally considered a highly robust and reproducible reaction. Its wide adoption in the pharmaceutical industry is a testament to its reliability.[2] The reaction mechanism is well-understood, and a vast array of catalysts and conditions have been developed to accommodate a broad range of substrates.
However, the reproducibility can be influenced by several factors:
-
Catalyst Quality: The activity of the palladium catalyst is critical. Impurities or deactivation of the catalyst can lead to incomplete reactions and lower yields.
-
Oxygen Sensitivity: The Pd(0) active species can be sensitive to oxygen, necessitating the use of an inert atmosphere for consistent results.
-
Boronic Acid Stability: Some boronic acids can undergo protodeboronation or form anhydrides (trimerization), which can affect the stoichiometry and outcome of the reaction. Careful handling and storage of the boronic acid are important.
Despite these considerations, the mild reaction conditions and the availability of highly active and stable pre-catalysts make the Suzuki-Miyaura coupling a preferred method for many applications, including scale-up.
Rosenmund-von Braun Reaction:
The classical Rosenmund-von Braun reaction is known for its harsh conditions, which can limit its reproducibility and robustness.[3][4] The high temperatures required can lead to the decomposition of sensitive starting materials and products, resulting in lower yields and the formation of impurities that can complicate purification.
Key challenges affecting the reproducibility of this method include:
-
High Temperatures: The need for temperatures often exceeding 150 °C can be difficult to control precisely and can lead to inconsistent results.
-
Heterogeneity: The reaction is often a heterogeneous mixture, and the efficiency of mixing can impact the reaction rate and completeness.
-
Stoichiometric Copper Cyanide: The use of a stoichiometric or excess amount of toxic copper cyanide necessitates a thorough workup to remove copper salts, which can be challenging and affect the final product purity.
Recent advancements, such as the use of additives like L-proline, have significantly improved the robustness of the Rosenmund-von Braun reaction by allowing for lower reaction temperatures (around 120-140 °C).[1] These modifications enhance the functional group tolerance and lead to more consistent and reproducible outcomes.
Conclusion
Both the Suzuki-Miyaura coupling and the Rosenmund-von Braun reaction are viable methods for the synthesis of this compound. The Suzuki-Miyaura coupling generally offers higher yields, milder reaction conditions, and greater robustness, making it the method of choice for many applications, particularly in a research and development setting where reliability and predictability are paramount. The Rosenmund-von Braun reaction, while historically more challenging, has seen significant improvements that enhance its practicality. Its primary advantage lies in the direct introduction of the nitrile group using a relatively inexpensive copper salt. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and specialized catalysts.
References
A Comparative Guide to the Vibrational Spectroscopic Analysis of Benzonitrile Derivatives
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation and differentiation of benzonitrile derivatives. These compounds, characterized by a cyano (-C≡N) group attached to a benzene ring, are pivotal in the synthesis of pharmaceuticals, dyes, and advanced materials. The position and electronic nature of substituents on the benzene ring induce distinct changes in the vibrational modes of the molecule, resulting in unique spectral fingerprints. This guide provides a comparative analysis of these spectral variations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Experimental Protocols
The acquisition of high-quality vibrational spectra is fundamental to comparative analysis. The following are generalized yet detailed methodologies for FTIR and Raman spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational modes of its functional groups.
-
Instrumentation : An FTIR spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector, is used. The analysis is conducted in the mid-infrared range (4000–400 cm⁻¹).[1]
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : Grind 1-2 mg of the solid benzonitrile derivative with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][2]
-
Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond). This technique requires minimal sample preparation and is non-destructive.[3]
-
-
Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Subsequently, the sample spectrum is recorded. For optimal signal-to-noise ratio, 16 to 32 scans are typically co-added at a spectral resolution of 4 cm⁻¹.[1] The final spectrum is presented in terms of absorbance or transmittance.
Fourier-Transform (FT)-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light from a laser source.
-
Instrumentation : An FT-Raman spectrometer, often an attachment to an FTIR instrument, is used. A common setup includes a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser for excitation at 1064 nm to minimize fluorescence.[3]
-
Sample Preparation : Solid samples are typically placed in a glass capillary tube or an aluminum sample cup. Liquid samples can be analyzed in a cuvette.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected. Spectra are typically recorded in the Stokes region from 4000 cm⁻¹ to 50 cm⁻¹.[4][5] The number of scans can be adjusted (e.g., 100 scans) to achieve a good quality spectrum.[6]
Comparative Vibrational Frequency Data
The vibrational frequencies of benzonitrile derivatives are sensitive to the electronic effects (inductive and resonance) and mass of the substituents on the aromatic ring. The table below summarizes key experimental vibrational frequencies for benzonitrile and several of its derivatives, obtained via FTIR and Raman spectroscopy.
| Derivative | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Substituent-Specific Modes (cm⁻¹) |
| Benzonitrile | 2229 (IR), 2230 (Raman) | 3071 | 1599, 1492 | - |
| 4-Aminobenzonitrile | 2215 (IR), 2216 (Raman) | 3055 | 1606, 1530 | N-H Stretch: 3484, 3375NH₂ Scissoring: 1632[7] |
| 2-Aminobenzonitrile | 2221 (IR) | 3065 | 1615, 1488 | N-H Stretch: 3478, 3375NH₂ Scissoring: 1615[4][5] |
| 4-Cyanobenzaldehyde | 2231 (IR) | 3075 | 1605, 1500 | C=O Stretch: 1708[8] |
| 3-Cyanobenzaldehyde | 2235 (IR) | 3080 | 1585 | C=O Stretch: 1705[1][9] |
| 2-Chlorobenzonitrile | 2230 (IR) | 3070 | 1588, 1470 | C-Cl Stretch: ~750[10] |
| 2-Amino-5-chlorobenzonitrile | 2220 (IR), 2222 (Raman) | 3080 | 1600, 1480 | N-H Stretch: 3480, 3370C-Cl Stretch: ~700[11] |
| 4-Chloro-3-nitrobenzonitrile | 2243 (IR) | 3108 | 1606, 1533 | NO₂ Symmetric Stretch: 1354[12] |
Note: Values are approximate and can vary slightly based on the experimental conditions (e.g., solid vs. solution, KBr vs. ATR) and instrumentation.
Analysis of Substituent Effects
The electronic properties of the substituent significantly influence the vibrational frequency of the nitrile group.
-
Electron-Donating Groups (EDGs) : Substituents like the amino group (-NH₂) donate electron density to the aromatic ring through resonance. This increased electron density can populate the π* antibonding orbital of the C≡N group, weakening the triple bond and lowering its stretching frequency.[13][14] This effect is evident in 4-aminobenzonitrile, where the C≡N stretch (2215 cm⁻¹) is at a lower wavenumber compared to unsubstituted benzonitrile (2229 cm⁻¹).
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), aldehyde (-CHO), and halogens (-Cl) withdraw electron density from the ring. This withdrawal strengthens the C≡N bond by reducing electron density in its antibonding orbitals, leading to an increase in the stretching frequency. For instance, in 4-chloro-3-nitrobenzonitrile, the combined electron-withdrawing effect of the chloro and nitro groups shifts the C≡N stretch to a higher wavenumber of 2243 cm⁻¹.[12]
The position of the substituent (ortho, meta, para) also plays a role, affecting the extent of resonance and inductive effects, leading to subtle but measurable differences in the spectra of isomers, as seen with the cyanobenzaldehydes.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis and the relationship between substituent properties and spectral shifts.
Caption: Workflow for comparative vibrational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Chlorobenzonitrile(873-32-5) IR Spectrum [chemicalbook.com]
- 11. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 3-(3-Hydroxyphenyl)benzonitrile and a Reference 5-HT1A Receptor Agonist
A guide for researchers and drug development professionals on the potential serotonergic activity of a novel benzonitrile compound, contextualized by the established pharmacology of a clinical agent.
Due to a lack of direct experimental data for 3-(3-Hydroxyphenyl)benzonitrile, this guide provides a comparative framework using its structural analog, 3-Hydroxybenzonitrile (also known as 3-cyanophenol), and the well-characterized anxiolytic drug, Buspirone, a known partial agonist of the Serotonin 5-HT1A receptor. The inclusion of 3-Hydroxybenzonitrile is based on its role as a key intermediate in the synthesis of known 5-HT1A receptor agonists, suggesting a plausible, yet unconfirmed, biological target for this class of compounds.
Performance Comparison
This section presents a comparative summary of the available and putative biological data for 3-Hydroxybenzonitrile and the established data for Buspirone. It is important to note that the data for 3-Hydroxybenzonitrile is inferred based on its structural similarity and synthetic relationship to known 5-HT1A ligands, and direct experimental validation is required.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| 3-Hydroxybenzonitrile | 5-HT1A (Putative) | Data not available | Data not available |
| Buspirone | 5-HT1A | 4 - 78 nM[1] | Partial Agonist[1][2] |
Postulated Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The diagram below illustrates the postulated signaling pathway for a 5-HT1A agonist.
Experimental Protocols
To facilitate the cross-validation of findings for this compound, the following detailed experimental protocols for assessing 5-HT1A receptor binding and function are provided. These are standard assays used in pharmacological profiling.
Radioligand Binding Assay for 5-HT1A Receptor
This competitive binding assay is used to determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM Serotonin or Spiperone
-
Test compounds (3-Hydroxybenzonitrile, Buspirone) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-5HT1A cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine 50 µL of radioligand ([³H]8-OH-DPAT, final concentration 0.5-1.0 nM), 50 µL of test compound dilution series, and 100 µL of the membrane preparation. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This assay measures the G-protein activation following agonist binding to the 5-HT1A receptor, providing a measure of the compound's functional efficacy.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Non-specific binding control: 10 µM unlabeled GTPγS
-
Test compounds (3-Hydroxybenzonitrile, Buspirone) at various concentrations
-
Glass fiber filters, scintillation cocktail, and counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine 20 µL of test compound dilution series, 20 µL of GDP, 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM), and 140 µL of membrane suspension in assay buffer. For basal binding, add buffer instead of the test compound. For non-specific binding, add unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: As described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values.
This guide provides a foundational framework for initiating the experimental cross-validation of this compound. The provided protocols for established in vitro assays, alongside the comparative data for Buspirone, offer a clear path for researchers to elucidate the pharmacological profile of this novel compound and its potential as a modulator of the serotonergic system.
References
In Vitro and In Vivo Correlation of STAT3 Inhibition: A Comparative Guide Featuring Stattic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of Stattic, a small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers, making it a critical therapeutic target. This document summarizes quantitative data from preclinical studies, presents detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to facilitate the evaluation of STAT3 inhibitors.
Data Presentation: Stattic Activity
The following tables summarize the in vitro efficacy of Stattic across various cancer cell lines and its in vivo anti-tumor activity in xenograft models.
Table 1: In Vitro Activity of Stattic
| Cell Line | Cancer Type | Assay | IC50 (μM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.56 ± 0.41 | [1] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 3.48 ± 0.95 | [1] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.28 ± 0.42 | [1] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.65 ± 0.54 | [1] |
| PANC-1 | Pancreatic Cancer | Cell Viability | ~5 | [2] |
| BxPc-3 | Pancreatic Cancer | Cell Viability | ~5 | [2] |
| HepG2 | Hepatocellular Carcinoma | STAT3 Inhibition | 5.1 | [2][3] |
| MDA-MB-231 | Breast Cancer | STAT3 Inhibition | Not specified | [4] |
| MDA-MB-435S | Breast Cancer | STAT3 Inhibition | Not specified | [5] |
Table 2: In Vivo Activity of Stattic
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HNSCC Orthotopic Xenograft | Head and Neck Squamous Cell Carcinoma | Oral administration | Reduced tumor growth, decreased STAT3 phosphorylation.[1] | [1] |
| PANC-1 Xenograft | Pancreatic Cancer | 10 mg/kg, i.p., daily for 4 weeks | Inhibited tumor growth.[2] | [2] |
| Cervical Cancer Xenograft | Cervical Cancer | Not specified | Decreased tumor growth.[6] | [6] |
| Prostate Cancer Xenograft | Prostate Cancer | Not specified | Suppressed tumor growth.[7] | [7] |
| Medulloblastoma Mouse Model | Medulloblastoma | Not specified | Decreased tumor growth and increased survival.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of Stattic on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[9]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with varying concentrations of Stattic and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9] The intensity of the purple color is proportional to the number of viable cells.[9]
-
2. STAT3 Phosphorylation Assay (Western Blot)
-
Objective: To determine the effect of Stattic on the phosphorylation of STAT3 at Tyr705, a key marker of its activation.[13][14]
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. In this case, an antibody specific to the phosphorylated form of STAT3 (p-STAT3) is used.[14]
-
Protocol:
-
Treat cells with Stattic for a specified time, with or without stimulation by an activating ligand like IL-6 or EGF.[13]
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).[16]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of p-STAT3. Total STAT3 and a loading control (e.g., β-actin) should also be blotted to ensure equal protein loading.[15]
-
In Vivo Assay
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Stattic in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, which then develop tumors. The effect of the drug on tumor growth is monitored over time.[17]
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).[11]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer Stattic to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and dosing schedule.[2] The control group receives a vehicle.[11]
-
Measure tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-STAT3 or immunohistochemistry).[18][19]
-
Mandatory Visualization
Caption: Simplified STAT3 signaling pathway and the inhibitory action of Stattic.
References
- 1. apexbt.com [apexbt.com]
- 2. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumen.luc.edu [lumen.luc.edu]
- 19. researchgate.net [researchgate.net]
Comparing the therapeutic potential of various benzonitrile-containing compounds
The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has proven to be a remarkably versatile and privileged structure in modern drug discovery. Its unique electronic properties and ability to participate in key molecular interactions have led to the development of a diverse array of therapeutic agents across multiple disease areas. This guide provides a comparative analysis of the therapeutic potential of various benzonitrile-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Oncology: Targeting Hormonal and Signaling Pathways
Benzonitrile derivatives have made a significant impact in oncology by targeting various mechanisms involved in cancer progression, from hormone-dependent pathways to cell signaling cascades.
Comparative Efficacy of Anticancer Benzonitrile Compounds
The following table summarizes the in vitro potency of representative benzonitrile-containing anticancer agents against their respective targets.
| Compound | Therapeutic Class | Target | Assay System | Potency (IC50/Ki) | References |
| Letrozole | Aromatase Inhibitor | Aromatase (CYP19A1) | Human Placental Microsomes | 15 nM (IC50) | [1] |
| Anastrozole | Aromatase Inhibitor | Aromatase (CYP19A1) | Human Placental Microsomes | 15 nM (IC50) | [1] |
| Bicalutamide | Antiandrogen | Androgen Receptor (AR) | Prostate Cancer Cells | 159–243 nM (IC50) | [2][3] |
| Compound 7 | PD-1/PD-L1 Inhibitor | PD-1/PD-L1 Interaction | HTRF Assay | 8.52 µM (IC50) | [4] |
| Bis(benzonitrile) dichloroplatinum (II) | PD-1/PD-L1 Inhibitor | PD-1 | AlphaLISA Assay | 13.2 ± 3.5 μM (EC50) | [5] |
Signaling Pathways in Cancer Therapy
Estrogen Synthesis Inhibition by Aromatase Inhibitors (Letrozole, Anastrozole)
Aromatase inhibitors block the final step in estrogen biosynthesis, the conversion of androgens to estrogens. This is a crucial therapeutic strategy for hormone receptor-positive breast cancer in postmenopausal women.[6]
Androgen Receptor Blockade by Bicalutamide
Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens to the androgen receptor, thereby preventing the transcription of genes that promote the growth of prostate cancer cells.[7][8]
Experimental Protocols: Anticancer Assays
Aromatase Inhibition Assay (Fluorometric)
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.[9]
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH regenerating system
-
Aromatase assay buffer
-
Test compounds (e.g., Letrozole, Anastrozole) dissolved in DMSO
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a positive control in the assay buffer. Include a vehicle control (DMSO only).
-
In each well of the 96-well plate, add the human recombinant aromatase enzyme.
-
Add the diluted test compounds, positive control, and vehicle control to their respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately monitor the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the aromatase activity.
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Androgen Receptor Competitive Binding Assay
This protocol measures the ability of a compound to compete with a radiolabeled androgen for binding to the AR in whole cells.[10]
-
Materials:
-
AR-overexpressing cell line (e.g., LNCaP/AR(cs))
-
Cell culture medium (e.g., RPMI with 10% charcoal-stripped fetal bovine serum)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled Bicalutamide
-
Poly-D-lysine coated plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Plate the AR-overexpressing cells in an appropriate format and allow them to adhere.
-
Wash the cells and pre-incubate them with a fixed, low concentration of the radiolabeled androgen in a binding buffer.
-
Add increasing concentrations of unlabeled Bicalutamide to the wells. Include a control with a large excess of unlabeled androgen to determine non-specific binding.
-
Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.
-
Aspirate the medium and wash the cells rapidly with ice-cold PBS multiple times to remove the unbound radioligand.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Bicalutamide concentration and fit the data to determine the IC50 value.
-
Central Nervous System: Modulating Neurotransmitter Reuptake
Benzonitrile-containing compounds have also found application in treating central nervous system disorders, most notably as selective serotonin reuptake inhibitors (SSRIs).
Comparative Efficacy of Citalopram Enantiomers
Citalopram is an SSRI used to treat depression. It exists as a racemic mixture of two enantiomers, with the S-enantiomer (escitalopram) being the therapeutically active form. The R-enantiomer exhibits a significantly lower affinity for the serotonin transporter (SERT) and can allosterically modulate the binding of the S-enantiomer.[11][12]
| Compound | Target | Assay System | Potency (EC50/Ki) | References |
| S-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | [³H]S-citalopram dissociation from hSERT | 3.6 ± 0.4 µM (EC50) | [13] |
| R-Citalopram | Serotonin Transporter (SERT) - Allosteric Site | [³H]S-citalopram dissociation from hSERT | 19.4 ± 2.3 µM (EC50) | [13] |
Signaling Pathway: Serotonin Reuptake Inhibition
SSRIs like citalopram block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. R-citalopram can bind to an allosteric site on SERT, which can influence the binding and efficacy of escitalopram.[14]
Experimental Protocol: SERT Binding Assay
This protocol determines the binding affinity (Ki) of a compound for the serotonin transporter.
-
Materials:
-
Cell membranes expressing human SERT (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]citalopram)
-
Test compound (e.g., S-citalopram, R-citalopram)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Potent SSRI for non-specific binding determination (e.g., paroxetine)
-
Glass fiber filters
-
Scintillation counter and fluid
-
-
Procedure:
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: Radioligand, assay buffer, and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of a competing SSRI, and membrane preparation.
-
Competition Binding: Radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate the specific binding.
-
Determine the IC50 value from the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
-
Metabolic Disorders: Enhancing Incretin Action
Benzonitrile-containing compounds are also utilized in the management of type 2 diabetes, primarily as dipeptidyl peptidase-4 (DPP-4) inhibitors.
Comparative Efficacy of Alogliptin
Alogliptin is a potent and selective DPP-4 inhibitor.
| Compound | Target | Assay System | Potency (IC50) | References |
| Alogliptin | Dipeptidyl Peptidase-4 (DPP-4) | In vitro enzyme assay | 7 nM | [15] |
Signaling Pathway: DPP-4 Inhibition and the Incretin Effect
DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, alogliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[16][17][18]
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory potency of compounds against DPP-4.[19]
-
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Test compound (e.g., Alogliptin) dissolved in a suitable solvent
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound or vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Read the fluorescence (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Infectious Diseases: Combating Viral and Bacterial Pathogens
The benzonitrile moiety is also present in compounds with activity against various infectious agents.
Comparative Efficacy of Anti-Infective Benzonitrile Compounds
| Compound | Therapeutic Class | Target Organism/Enzyme | Potency (EC50/MIC) | References |
| N,N-disubstituted phenylalanine derivative | Antiviral (HCV) | NS5B Polymerase | 2.7 µM (IC50) | [20] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antibacterial/Antifungal | Botrytis fabae | 6.25 µg/mL (MIC) | [5] |
Signaling Pathway: Inhibition of HCV NS5B Polymerase
HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus. Benzonitrile-containing non-nucleoside inhibitors can bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity.[21][22]
Experimental Protocols: Anti-Infective Assays
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.
-
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP)
-
Reaction buffer
-
Test compounds
-
Scintillation counter
-
-
Procedure:
-
Set up a reaction mixture containing the reaction buffer, RNA template, non-radiolabeled nucleotides, and the test compound at various concentrations.
-
Add the HCV NS5B polymerase to initiate the reaction.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Add the radiolabeled nucleotide and continue the incubation.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Filter and wash the precipitate to remove unincorporated nucleotides.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The benzonitrile moiety is a cornerstone in the design of a wide range of therapeutic agents. Its presence in drugs targeting diverse biological pathways underscores its importance as a privileged scaffold in medicinal chemistry. The compounds highlighted in this guide represent a fraction of the successful application of benzonitrile derivatives in treating complex diseases. The continued exploration of this chemical space promises to yield novel and improved therapies in the future.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 19. benchchem.com [benchchem.com]
- 20. Further SAR studies on novel small molecule inhibitors of the hepatitis C (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. QSAR study of HCV NS5B polymerase inhibitors using the genetic algorithm-multiple linear regression (GA-MLR) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(3-Hydroxyphenyl)benzonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 3-(3-Hydroxyphenyl)benzonitrile, ensuring the protection of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). Based on the hazard profile of its isomer, this compound should be treated as acutely toxic and a potential eye irritant.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to avoid inhalation.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, compatible container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Carefully transfer any unused this compound and any grossly contaminated materials (e.g., weighing paper, disposable spatulas) into the designated hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
All disposal activities must be in accordance with local, state, and federal regulations.[2]
-
Hazard and Safety Data Summary
The following table summarizes the key hazard information for the related compound, 4-(3-Hydroxyphenyl)benzonitrile, which should be considered indicative for this compound.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
Data sourced from the Safety Data Sheet for 4-(3-Hydroxyphenyl)benzonitrile.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Research: A Guide to Handling 3-(3-Hydroxyphenyl)benzonitrile
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 3-(3-Hydroxyphenyl)benzonitrile (also known as m-Hydroxybenzonitrile or 3-Cyanophenol). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining a secure laboratory environment. This guidance is intended to be a primary resource for operational procedures, minimizing risk and building confidence in chemical handling practices.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible chemical-resistant gloves. Always inspect gloves before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
Avoid direct contact with the substance.[2]
-
Do not breathe dust or fumes.[1]
-
Avoid the formation or spread of dust in the air.[2]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
4. Storage:
-
Store in a cool, well-ventilated, and dry place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.
-
Store under Argon if possible.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and closed container.
-
Do not mix with other waste streams.
2. Contaminated Materials:
-
Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste.
-
Decontaminate any reusable equipment thoroughly before reuse.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal plant.[1][3]
-
Do not discharge into drains or rivers.[2]
Disposal Workflow for this compound
Caption: A clear workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
